Pentachloropseudilin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69640-38-6 |
|---|---|
Molecular Formula |
C10H4Cl5NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H |
InChI Key |
FBRLLYYPGGXCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
69640-38-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentachloropseudilin; PClP; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Origin of Pentachloropseudilin
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document details the origin of Pentachloropseudilin (PClP), a halogenated natural product. It covers its initial discovery from a microbial source, its subsequent chemical synthesis for structural confirmation, and key experimental methodologies.
Discovery and Natural Source
This compound (PClP), a chlorinated phenylpyrrole compound, is a natural product first isolated from the fermentation broth and mycelium of a terrestrial actinomycete, Actinoplanes sp. (ATCC 33002)[1][2][3]. Actinomycetes are a group of Gram-positive bacteria renowned for their filamentous structure and their prolific ability to produce a wide array of bioactive secondary metabolites, including many clinically significant antibiotics. The discovery of PClP is a direct result of screening programs targeting these microorganisms for novel chemical entities.
The general process for discovering such a compound involves the isolation of the source organism from its natural habitat, followed by cultivation and extraction to identify its metabolic products.
Generalized Workflow for Isolation and Identification
The discovery pipeline for a natural product like this compound from a soil microorganism follows a structured, multi-step process. This workflow begins with environmental sampling and progresses through microbial isolation, cultivation, chemical extraction, and finally, structural elucidation of the bioactive compound.
Caption: Workflow from soil sample to purified natural product.
Structural Confirmation via Chemical Synthesis
While PClP was first identified from a natural source, its definitive structure was confirmed through total chemical synthesis[1][2][4]. This is a critical step in natural product research, as it verifies the proposed structure and provides a scalable method for producing the compound and its analogues for further study. An efficient synthesis of PClP has been achieved using a silver(I)-catalyzed cyclization of N-tosylhomopropargylamines to form the core pyrrole ring system[3][5].
High-Level Synthesis Logic
The chemical synthesis provides an alternative and often more scalable route to obtaining PClP compared to fermentation. The process involves a series of controlled chemical reactions to build the complex molecule from simpler, commercially available starting materials.
Caption: High-level logic of PClP's total chemical synthesis.
Biological Activity and Quantitative Data
This compound exhibits broad antimicrobial activity against bacteria, protozoa, and fungi[1]. More detailed research has identified it as a potent, reversible, and allosteric inhibitor of class-1 myosins (Myo1s) and a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway[1][5][6].
Inhibition of Myosin ATPase Activity
PClP significantly inhibits the actin-activated ATP turnover for members of myosin classes 1, 2, and 5, with the most potent inhibition observed for class-1 myosins[5]. No significant inhibition is seen with class-6 and class-7 myosins[5][6].
| Myosin Isoform Target | IC₅₀ Value (μM) | Source(s) |
| Mammalian Class-1 Myosins | 1 - 5 | [5][6] |
| Class-2 and Class-5 Myosins | > 90 | [5][6] |
| Class-6 and Class-7 Myosins | No inhibition observed | [5][6] |
Inhibition of TGF-β Signaling
PClP is a potent inhibitor of TGF-β-stimulated signaling, blocking Smad2/3 phosphorylation and subsequent cellular responses like epithelial to mesenchymal transition (EMT)[1][7].
| Signaling Pathway/Process | Cell Lines | IC₅₀ Value (μM) | Source(s) |
| TGF-β-stimulated Signaling | A549, HepG2, Mv1Lu | 0.1 - 0.2 | [7] |
| PAI-1 Promoter Activation | A549, HepG2, Mv1Lu | ~0.1 | [7] |
PClP Mechanism in TGF-β Inhibition
PClP inhibits TGF-β signaling by accelerating the turnover of the cell-surface type II TGF-β receptor (TGFβRII). It promotes a caveolae-mediated internalization of the receptor, leading to its degradation primarily by the lysosomal pathway. This reduction in surface receptors renders the cells less responsive to TGF-β stimulation[1].
Caption: PClP accelerates TGF-β receptor internalization and degradation.
Key Experimental Protocols
Protocol for Isolation of Actinomycetes from Soil
This protocol is a generalized methodology based on standard practices for isolating actinomycetes, the bacterial group from which Actinoplanes sp. originates.
-
Sample Collection: Collect 10 g of a soil sample and suspend it in 100 ml of sterile physiological water (0.9% NaCl)[8].
-
Pre-treatment: To reduce the population of non-actinomycete bacteria, apply a heat treatment in a water bath at 50-55°C for 60 minutes with agitation[8].
-
Serial Dilution: Prepare serial 10-fold dilutions of the pre-treated soil suspension using sterile 0.9% saline solution[8].
-
Plating: Plate the dilutions in triplicate onto a selective medium such as Casein Starch Agar (CSA). The medium should be supplemented with antifungal (e.g., Fluconazole, 25 µg/ml) and antibacterial (e.g., Ampicillin, 20 µg/ml) agents to inhibit contaminant growth[8].
-
Incubation: Incubate the plates at 28-30°C for 4 to 6 weeks, observing for the appearance of characteristic chalky, filamentous colonies typical of actinomycetes[8].
-
Purification: Recognize and select actinomycete isolates based on their distinct morphology. Purify the selected isolates by successive streaking on a suitable medium like International Streptomyces Project 2 (ISP2) agar[8].
Protocol for Actin-Activated Mg²⁺-ATPase Assay
This assay is used to measure the effect of compounds like PClP on the enzymatic activity of myosin motors.
-
Assay Buffer Preparation: Prepare a buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, and 4 mM MgCl₂[5].
-
Reaction Mixture: The assay is performed at 25°C using an NADH-coupled assay system. The reaction mixture should contain the assay buffer, 20 µM F-actin, and 1 mM ATP[5].
-
Compound Incubation: Add PClP (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is constant across all samples, e.g., 2.5%) to the reaction mixture in the absence of nucleotide (ATP)[5]. Incubate for 20 minutes to allow for binding to the myosin[5].
-
Initiation and Measurement: Start the reaction by adding ATP. Measure the rate of ATP hydrolysis by monitoring the decrease in NADH absorbance at 340 nm[5].
-
Data Analysis: Correct the data for NADH absorption at 340 nm. Express the results as relative myosin ATPase activity (as a percentage of the control without inhibitor). Determine IC₅₀ values by fitting the dose-response data to a sigmoidal function using appropriate software (e.g., Origin 8)[4][5].
References
- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery, Isolation, and Characterization of Pentachloropseudilin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentachloropseudilin (PClP), also known as Antibiotic A 15104 Y, is a potent, halogenated phenylpyrrole natural product. Initially identified for its broad-spectrum antimicrobial properties, subsequent research has revealed its highly specific and potent inhibitory effects on key mammalian cellular processes. This document provides a comprehensive technical overview of the discovery of this compound from its microbial source, detailed protocols for its isolation and biological evaluation, and a summary of its activity. PClP has emerged as a critical research tool and a potential therapeutic lead, primarily due to its dual function as a selective allosteric inhibitor of class-1 myosins and a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Discovery and Source Organism
This compound was first isolated from the fermentation broth of Actinoplanes sp. (strain ATCC33002).[1][2] While the user's query specified a marine origin, the primary literature identifies Actinoplanes as a genus of terrestrial actinomycetes. It is a Gram-positive, filamentous bacterium known for producing a wide array of secondary metabolites. The structure of this compound was confirmed through chemical synthesis.[1]
Quantitative Data on Biological Activity
The biological activities of this compound are summarized in the following tables, providing quantitative metrics of its efficacy as a myosin inhibitor, a TGF-β signaling modulator, and an antimicrobial agent.
Table 1: Inhibition of Myosin ATPase Activity
| Myosin Isoform Target | Species of Origin | IC50 Value (μM) | Reference(s) |
| Myosin-1B | Dictyostelium discoideum | 1.0 | [3] |
| Myosin-1b | Rattus norvegicus | 5.0 | [3] |
| Myosin-1c | Rattus norvegicus | 5.6 | [3] |
| Myosin-2 | Dictyostelium discoideum | 126 | [3] |
| Myosin-2 | Oryctolagus cuniculus | 91 | [3] |
| Myosin-5b | Dictyostelium discoideum | 99 | [3] |
| Myosin-6 | Human | No inhibition (>100 μM) | [3][4] |
| Myosin-7a | Human | No inhibition (>100 μM) | [3][4] |
Table 2: Inhibition of TGF-β Signaling
| Assay | Cell Line(s) | IC50 Value (μM) | Reference(s) |
| TGF-β-stimulated Smad2/3 Phosphorylation | A549, HepG2, Mv1Lu | 0.1 | [1] |
| Plasminogen Activator Inhibitor-1 (PAI-1) Promoter Activation | A549, HepG2, Mv1Lu | 0.1 | [1] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Organism | Strain | MIC Value (μg/mL) | Reference(s) |
| Staphylococcus aureus | NCTC8325 | 0.125 | [5] |
| Bacillus subtilis | 168 | 0.25 | [5] |
| Escherichia coli | (various) | > 64 (Weak activity) | [5] |
| Pseudomonas aeruginosa | (various) | > 64 (Weak activity) | [5] |
| Candida albicans | (various) | Data not available | |
| Protozoa, Fungi, Yeast | (various) | Broad activity reported | [1] |
Experimental Protocols
Detailed methodologies for the fermentation, isolation, and biological evaluation of this compound are provided below.
Protocol for Fermentation, Extraction, and Isolation
This protocol describes a general procedure for the production and purification of this compound from Actinoplanes sp. based on standard methods for actinomycete secondary metabolites.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., ISP Medium 2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH adjusted to 7.2).
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a lyophilized culture or a mature slant of Actinoplanes sp. (ATCC33002).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Prepare a production medium (e.g., a complex medium containing soluble starch, yeast extract, peptone, and inorganic salts).
-
Inoculate a 10 L fermenter containing 8 L of production medium with 5% (v/v) of the seed culture.
-
Maintain fermentation conditions at 28°C, with aeration and agitation, for 7-10 days. Monitor pH and secondary metabolite production via HPLC analysis of small samples.
-
-
Extraction:
-
Harvest the whole fermentation broth.
-
Adjust the pH of the broth to ~4.0 using hydrochloric acid.
-
Perform a solvent extraction using an equal volume of ethyl acetate. Agitate vigorously for 1-2 hours.
-
Separate the organic (ethyl acetate) layer from the aqueous layer and mycelial mass. Repeat the extraction on the aqueous layer to maximize yield.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of increasing polarity, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC. Pool fractions containing the compound of interest.
-
Preparative HPLC: Further purify the enriched fractions using a reversed-phase C18 preparative HPLC column.
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to elute the pure compound.
-
Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the purified compound as a crystalline solid.
-
Protocol for Myosin ATPase Activity Assay
This protocol is used to determine the IC50 of this compound against various myosin isoforms.
-
Reagents and Buffer Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 4 mM MgCl₂.
-
Myosin Stock: Purified myosin motor domain construct at a known concentration.
-
F-actin: Polymerized and stabilized filamentous actin.
-
NADH-coupled Assay Mix: Prepare a solution in Assay Buffer containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
ATP Solution: 100 mM ATP in water, pH neutralized.
-
PClP Stock: 10 mM this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Assay Buffer, NADH-coupled assay mix, F-actin (e.g., to a final concentration of 20 µM), and the myosin enzyme.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be constant across all wells (e.g., 2.5%).
-
Incubate the plate at 25°C for 20 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader in kinetic mode at 25°C.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol for TGF-β Signaling Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of Smad2/3, a key step in TGF-β signaling.
-
Cell Culture and Treatment:
-
Culture a responsive cell line (e.g., A549 human lung carcinoma cells) in appropriate media until they reach ~80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 100 pM) for 30-60 minutes. A non-stimulated control should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the reduction in Smad2/3 phosphorylation as a function of this compound concentration.
-
Visualizations: Workflows and Signaling Pathways
Diagram: Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Diagram: TGF-β Signaling Inhibition by this compound
Caption: PClP inhibits TGF-β signaling by accelerating TβRII degradation.
References
- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Marine Antibiotic: A Technical Guide to the Putative Pentachloropseudilin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloropseudilin, a potent chlorinated phenylpyrrole antibiotic first isolated from Actinoplanes sp. ATCC33002, has garnered significant interest for its broad-spectrum antimicrobial activity. Despite its discovery, the complete enzymatic pathway responsible for its biosynthesis remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing heavily on the well-characterized pathway of its brominated analogue, pentabromopseudilin, from marine bacteria such as Pseudoalteromonas phenolica and Pseudoalteromonas luteoviolaceus. By examining the genetic and biochemical data available for the pentabromopseudilin (bmp) gene cluster, we propose a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, intermediate compounds, and the requisite experimental protocols to validate this model. This document serves as a foundational resource for researchers aiming to further investigate this pathway for applications in synthetic biology, drug discovery, and the development of novel antimicrobial agents.
Introduction
This compound is a halogenated natural product with significant antimicrobial properties. While its total synthesis has been achieved, the biological production mechanism within its native producer, Actinoplanes sp., is not yet fully described in scientific literature. In contrast, the biosynthetic pathway of the structurally similar pentabromopseudilin, produced by marine proteobacteria, has been a subject of detailed investigation. These studies have revealed a unique convergent pathway involving a series of enzymatic reactions, including halogenation and cross-coupling. This guide leverages the knowledge of the pentabromopseudilin pathway to construct a predictive model for this compound biosynthesis, offering a roadmap for future research and pathway elucidation.
The Putative this compound Biosynthetic Pathway
Based on the elucidated biosynthesis of pentabromopseudilin, we propose a convergent biosynthetic pathway for this compound, originating from two distinct branches: the formation of a chlorinated pyrrole moiety and a chlorinated phenol moiety.
Proposed Biosynthesis of the Chlorinated Pyrrole Moiety
The pyrrole ring of pentabromopseudilin is derived from L-proline.[1][2][3] We hypothesize a similar origin for the chlorinated pyrrole of this compound. The key enzymatic steps are proposed as follows:
-
Proline Activation: L-proline is likely activated by a proline adenyl transferase and loaded onto an acyl carrier protein (ACP).
-
Oxidation: A flavin-dependent dehydrogenase is proposed to oxidize the proline ring to form a pyrrole ring while still attached to the ACP.
-
Halogenation: A flavin-dependent halogenase is predicted to catalyze the exhaustive chlorination of the pyrrole ring. In the case of pentabromopseudilin, a single halogenase, Bmp2, is responsible for a unique tetrabromination.[4][5] A homologous enzyme is likely responsible for the chlorination in the this compound pathway.
-
Dehalogenation and Release: A specialized dehalogenase, homologous to Bmp8 in the pentabromopseudilin pathway, may remove a chlorine atom from a fully chlorinated pyrrole intermediate to generate 2,3,4-trichloropyrrole.[5] This step is followed by the release of the trichloropyrrole from the ACP.
Proposed Biosynthesis of the Chlorinated Phenol Moiety
The phenyl ring of pentabromopseudilin originates from the shikimic acid pathway, with p-hydroxybenzoic acid (4-HBA) serving as a direct precursor.[1][6] The proposed pathway for the chlorinated phenol component is as follows:
-
Chorismate Conversion: Chorismate, an intermediate of the shikimate pathway, is converted to 4-HBA by a chorismate lyase.
-
Halogenation: A flavin-dependent halogenase catalyzes the dichlorination of 4-HBA to yield 2,4-dichlorophenol.
Final Assembly
The final step in the proposed pathway is the coupling of the two chlorinated precursors, 2,3,4-trichloropyrrole and 2,4-dichlorophenol, to form this compound. In the pentabromopseudilin pathway, this cross-coupling is catalyzed by a cytochrome P450 enzyme, Bmp7.[4] A similar enzymatic activity is anticipated to complete the synthesis of this compound.
Key Enzymes in the Putative Pathway
The following table summarizes the key enzymes predicted to be involved in the this compound biosynthetic pathway, with their functions inferred from the homologous pentabromopseudilin pathway.
| Putative Enzyme | Homolog in Pentabromopseudilin Pathway | Proposed Function |
| Proline Adenyl Transferase | Bmp4 | Activates and loads L-proline onto the ACP |
| Acyl Carrier Protein (ACP) | Bmp1 (ACP domain) | Carries the growing pyrrole intermediate |
| Flavin-dependent Dehydrogenase | Bmp3 | Oxidizes the proline ring to a pyrrole ring |
| Flavin-dependent Halogenase (Pyrrole) | Bmp2 | Catalyzes the tetrachlorination of the pyrrole ring |
| Thioredoxin-like Dehalogenase | Bmp8 | Removes a chlorine atom from the tetrachlorinated pyrrole |
| Thioesterase | Bmp1 (TE domain) | Releases the trichloropyrrole from the ACP |
| Chorismate Lyase | Bmp6 | Converts chorismate to 4-hydroxybenzoic acid |
| Flavin-dependent Halogenase (Phenol) | Bmp5 | Catalyzes the dichlorination of 4-hydroxybenzoic acid |
| Cytochrome P450 | Bmp7 | Catalyzes the cross-coupling of the chlorinated pyrrole and phenol |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway of this compound, a series of experiments are required. The following protocols are adapted from methodologies used in the study of other natural product biosyntheses.
Identification and Sequencing of the Biosynthetic Gene Cluster
-
Objective: To identify the gene cluster responsible for this compound production in Actinoplanes sp. ATCC33002.
-
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of Actinoplanes sp. ATCC33002 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative secondary metabolite biosynthetic gene clusters.
-
Homology Search: Perform BLAST (Basic Local Alignment Search Tool) searches against the identified clusters using the protein sequences from the pentabromopseudilin (bmp) gene cluster as queries to identify the homologous this compound (pcp) gene cluster.
-
Gene Inactivation and Heterologous Expression
-
Objective: To functionally characterize the genes within the putative pcp cluster.
-
Methodology:
-
Gene Knockout: Create targeted gene knockouts of individual genes within the putative pcp cluster in Actinoplanes sp. ATCC33002 using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the accumulation of biosynthetic intermediates or the abolishment of this compound production.
-
Heterologous Expression: Clone the entire putative pcp gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or E. coli, to confirm that the cluster is sufficient for this compound production. Individual genes or subsets of genes can also be expressed to characterize the function of specific enzymes and isolate intermediates.
-
In Vitro Enzyme Assays
-
Objective: To determine the specific function of individual enzymes in the pathway.
-
Methodology:
-
Protein Expression and Purification: Overexpress and purify individual enzymes from the pcp cluster in E. coli.
-
Substrate Feeding: Conduct in vitro assays with the purified enzymes and hypothesized substrates (e.g., L-proline, 4-HBA, chlorinated intermediates) and necessary co-factors (e.g., FADH₂, NAD(P)H, O₂).
-
Product Identification: Analyze the reaction products using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.
-
Visualizations
Putative this compound Biosynthetic Pathway
Caption: Proposed convergent biosynthetic pathway for this compound.
Experimental Workflow for Pathway Elucidation
Caption: A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway holds significant potential for the discovery of novel biocatalysts and the engineered production of this and other halogenated compounds. While the pathway is currently unconfirmed, the detailed understanding of the homologous pentabromopseudilin biosynthesis provides a robust framework for future research. The experimental strategies outlined in this guide offer a clear path toward the complete characterization of this intriguing biosynthetic pathway, which will undoubtedly contribute to the expanding field of natural product biosynthesis and its application in medicine and biotechnology.
References
An In-depth Technical Guide to the Allosteric Inhibition of Myosin by Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of myosin motor proteins by the natural compound Pentachloropseudilin (PClP). It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular and cellular mechanisms.
Executive Summary
This compound (PClP) is a halogenated phenylpyrrole compound that acts as a reversible and allosteric inhibitor of myosin ATPase and motor activity.[1][2][3] It demonstrates marked specificity for class-1 myosins, making it a valuable molecular probe for studying the cellular functions of these motors and a potential lead compound for therapeutic development.[1][2] Structural and kinetic studies have revealed that PClP binds to an allosteric pocket distinct from the ATP and actin-binding sites, effectively uncoupling the chemomechanical cycle of the myosin motor.[1][4] Notably, PClP has also been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, an important consideration for its application in cellular studies.[5]
Mechanism of Allosteric Inhibition
PClP functions as a non-competitive inhibitor of myosin's motor activity.[4] Instead of competing with ATP for the nucleotide-binding pocket, it binds to an allosteric site located approximately 16 Å away, near the actin-binding interface at the tip of the 50-kDa domain.[1][6]
The binding of PClP induces conformational changes that are propagated to the active site through a conserved communication pathway.[1][2] This allosteric modulation results in two primary effects:
-
Reduced Affinity for F-actin: PClP binding significantly weakens the affinity of the myosin motor for actin filaments, particularly in the presence of ATP.[1]
-
Uncoupling of Actomyosin and ATPase Activity: The inhibitor disrupts the efficient coupling between the actin-binding and nucleotide-binding sites, hindering the conversion of chemical energy from ATP hydrolysis into mechanical force.[1][4]
This mechanism effectively traps the myosin in a state that is weakly bound to both actin and nucleotide, thereby inhibiting its movement along actin filaments. The inhibition is reversible, with motor function being fully restored after washout of the compound.[1][7]
Quantitative Data
The inhibitory effects of PClP have been quantified across various myosin isoforms, highlighting its preference for class-1 myosins.
Half-Maximal Inhibitory Concentration (IC50)
The IC50 values demonstrate the concentration of PClP required to inhibit 50% of the actin-activated ATPase activity of different myosin isoforms.
| Myosin Isoform | Organism | Myosin Class | IC50 (µM) | Reference |
| Myosin-1B | Dictyostelium discoideum | 1 | ~2.5 | [1] |
| Myosin-1b | Rattus norvegicus | 1 | ~3.0 | [1] |
| Myosin-1c | Rattus norvegicus | 1 | ~1-5 | [1][4][8] |
| Myosin-2 | Dictyostelium discoideum | 2 | > 90 | [1][2] |
| Myosin-5 | - | 5 | > 90 | [1][2] |
| Myosin-6 | Homo sapiens | 6 | No inhibition at 100 µM | [1] |
| Myosin-7a | Homo sapiens | 7 | No inhibition at 100 µM | [1] |
Kinetic Parameters of PClP Interaction with Myosin-1B
Transient kinetic studies using stopped-flow fluorescence have elucidated the binding parameters of PClP to D. discoideum Myosin-1B.
| Condition | Parameter | Symbol | Value | Unit | Reference |
| Apo (No Nucleotide) | Apparent 2nd-order Rate Constant | k+I | 0.48 ± 0.04 x 10-3 | µM-1s-1 | [1] |
| Apparent Dissociation Rate Constant | k-I | 2.4 ± 0.2 x 10-3 | s-1 | [1] | |
| Dissociation Equilibrium Constant | KI | 4.2 ± 0.8 | µM | [1][9] | |
| + 1 mM ATP | Apparent 2nd-order Rate Constant | k+I,ATP | 7.19 ± 0.25 x 10-3 | µM-1s-1 | [1] |
| Apparent Dissociation Rate Constant | k-I,ATP | 11.8 ± 1.8 x 10-3 | s-1 | [1] | |
| Apparent Dissociation Equilibrium Constant | KI,ATP | 1.64 ± 0.32 | µM | [7] | |
| + F-actin (saturating) | Apparent 2nd-order Rate Constant | k+I | 0.22 ± 0.04 x 10-3 | µM-1s-1 | [1] |
| Apparent Dissociation Rate Constant | k-I | 0.52 ± 0.1 x 10-3 | s-1 | [1] | |
| Dissociation Equilibrium Constant | KI | 2.4 ± 0.8 | µM | [1] |
Effect of PClP on Myosin-1B ATPase and Motility
PClP directly impacts the enzymatic and motor functions of D. discoideum Myosin-1B.
| Parameter | Condition | Value | Unit | Reference |
| kcat (ATPase) | No PClP | 0.45 ± 0.03 | s-1 | [1] |
| 1 µM PClP | 0.3 ± 0.02 | s-1 | [1] | |
| 5 µM PClP | 0.07 ± 0.04 | s-1 | [1] | |
| In Vitro Motility | No PClP | 1.01 ± 0.13 | µm s-1 | [1][9] |
| 2 µM PClP | 0.51 ± 0.08 | µm s-1 | [1][7] |
Experimental Protocols
The characterization of PClP's inhibitory activity relies on several key biochemical and biophysical assays.
Actin-Activated ATPase Assay
This steady-state assay measures the rate of ATP hydrolysis by myosin, which is significantly stimulated in the presence of F-actin. The inhibition by PClP is quantified by measuring the decrease in the rate of inorganic phosphate (Pi) release.
Methodology:
-
Protein Preparation: Purified myosin motor domain constructs and F-actin are prepared and stored in appropriate buffers.
-
Reaction Mixture: A reaction mixture is prepared containing a defined buffer (e.g., 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT), a fixed concentration of myosin, and varying concentrations of F-actin.[5]
-
Initiation: The reaction is initiated by the addition of ATP (e.g., 1 mM).[5] For inhibition studies, PClP (dissolved in a solvent like DMSO) is added to the reaction mixture at various concentrations prior to ATP initiation.
-
Quantification of Pi: At specific time points, aliquots of the reaction are stopped (e.g., with an acid-based stop solution). The amount of released inorganic phosphate is quantified, typically using a colorimetric method like the malachite green assay.
-
Data Analysis: The rate of ATPase activity (Vmax or kcat) and the apparent affinity of myosin for actin (Km or Kapp) are determined by fitting the data to the Michaelis-Menten equation.[1] IC50 values are calculated by plotting the percentage of inhibition against the logarithm of PClP concentration.[9]
In Vitro Motility Assay (Gliding Actin Assay)
This assay directly visualizes the motor function of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Methodology:
-
Flow Chamber Preparation: A flow chamber is constructed using a microscope slide and a nitrocellulose-coated coverslip.[7][8][9]
-
Myosin Coating: A solution containing myosin motor fragments is introduced into the chamber and allowed to adsorb to the nitrocellulose surface.[7][9]
-
Blocking: The surface is treated with a blocking agent, typically bovine serum albumin (BSA), to prevent non-specific binding of actin filaments.
-
Actin Introduction: Fluorescently labeled F-actin (e.g., rhodamine-phalloidin labeled) is added to the chamber.
-
Initiation of Motility: A final "motility buffer" containing ATP, an oxygen-scavenging system (to prevent photobleaching), and a crowding agent like methylcellulose is introduced.[8] For inhibition studies, this buffer also contains the desired concentration of PClP or a vehicle control (DMSO).
-
Visualization and Analysis: The movement of individual actin filaments is observed using an epifluorescence or Total Internal Reflection Fluorescence (TIRF) microscope and recorded with a sensitive camera.[3][9] The velocity of the gliding filaments is then calculated using tracking software.[3]
Stopped-Flow Fluorescence Spectroscopy
This transient kinetics technique allows for the measurement of rapid biochemical events, such as the binding of PClP to myosin, on a millisecond timescale.
Methodology:
-
Principle: The assay relies on a change in the intrinsic tryptophan fluorescence of myosin upon PClP binding.
-
Instrumentation: A stopped-flow instrument rapidly mixes two solutions (e.g., myosin in one syringe, PClP in another) and monitors the change in fluorescence over time.[1][10]
-
Measurement of Binding:
-
A solution of the myosin motor domain is rapidly mixed with a solution containing a specific concentration of PClP.
-
The increase in tryptophan fluorescence intensity is monitored over time.
-
The resulting kinetic trace is fitted to a single exponential function to obtain an observed rate constant (kobs).[9]
-
-
Data Analysis:
-
By plotting kobs against a range of PClP concentrations, the apparent second-order association rate constant (slope of the line) and the dissociation rate constant (y-intercept) can be determined.[1][9]
-
The equilibrium dissociation constant (KI) can be calculated from these rates or determined directly by titrating myosin with PClP and fitting the change in fluorescence amplitude to a hyperbolic function.[1][9]
-
Off-Target Effects: Inhibition of TGF-β Signaling
Beyond its effects on myosin, PClP is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, with an IC50 of approximately 0.1 µM in various cell lines.[4][5] This effect is highly relevant for interpreting cellular experiments.
The mechanism of TGF-β inhibition is distinct from myosin inhibition. PClP accelerates the internalization and degradation of the cell-surface type II TGF-β receptor (TβRII).[4] This process is mediated by caveolae and leads to lysosome-dependent degradation of the receptor, thereby preventing the initiation of the downstream signaling cascade involving Smad2/3 phosphorylation and nuclear translocation.[4]
Conclusion and Outlook
This compound is a well-characterized allosteric inhibitor with high potency and selectivity for class-1 myosins. Its defined mechanism of action and reversible nature make it an invaluable tool for dissecting the specific roles of myosin-1 isoforms in cellular processes such as membrane trafficking, cortical tension, and cell morphology. However, researchers must remain cognizant of its potent off-target effects on the TGF-β signaling pathway, especially when designing and interpreting in vivo or cell-based experiments. Future work may focus on developing PClP analogs with even greater isoform specificity and reduced off-target activity to enhance its utility as both a research tool and a potential therapeutic agent.
References
- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 8. Video: The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins - Experiment [app.jove.com]
- 9. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 10. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP) is a halogenated phenylpyrrole natural product that has garnered significant attention for its potent and selective biological activities. Initially identified as an antimicrobial agent, subsequent research has unveiled its specific inhibitory effects on key cellular processes within mammalian cells. This technical guide provides an in-depth overview of the primary cellular targets of PClP, focusing on its mechanism of action as a modulator of myosin motor proteins and the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in basic science and drug development.
Core Cellular Targets and Quantitative Efficacy
This compound exhibits a dual inhibitory functionality, primarily targeting class-1 myosins and the TGF-β signaling cascade. The quantitative data summarizing its inhibitory potency are presented below.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Myosin Isoforms
| Myosin Class | Specific Isoform | IC₅₀ (µM) | Reference |
| Class-1 | Mammalian Myosin-1c | 1 - 5 | [1][2] |
| Mammalian Myosin-1b | 1 - 5 | [2] | |
| Class-2 | > 90 | [1] | |
| Class-5 | > 90 | [1] | |
| Class-6 | Human Myosin-6 | No inhibition at 100 µM | [1] |
| Class-7 | Human Myosin-7a | No inhibition at 100 µM | [1] |
Table 2: Inhibitory Potency (IC₅₀) of this compound on the TGF-β Signaling Pathway
| Target Cell Line | Parameter Measured | IC₅₀ (µM) | Reference |
| A549, HepG2, Mv1Lu | TGF-β-stimulated Smad2/3 phosphorylation | 0.1 | [3] |
| A549, HepG2, Mv1Lu | Plasminogen Activator Inhibitor-1 (PAI-1) promoter activation | 0.1 | [3] |
Signaling Pathways and Mechanisms of Action
Allosteric Inhibition of Myosin Function
This compound acts as a reversible, allosteric inhibitor of myosin motor activity.[1] It binds to a pocket distinct from the ATP- and actin-binding sites, inducing conformational changes that reduce the coupling between these two sites.[1] This allosteric modulation ultimately impedes the mechanochemical cycle of myosin, leading to the inhibition of its motor functions.
Caption: Allosteric inhibition of myosin by this compound.
Inhibition of the TGF-β Signaling Pathway
PClP potently inhibits TGF-β signaling by accelerating the turnover of the cell-surface type II TGF-β receptor (TβRII).[3] This leads to a reduction in the number of available receptors for TGF-β binding, thereby attenuating downstream signaling events, including the phosphorylation of Smad2/3.[3]
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Antimicrobial Properties of Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloropseudilin (PClP), a halogenated phenylpyrrole natural product, has garnered significant interest for its potent biological activities. While initially investigated for its role as a selective inhibitor of class-1 myosins, emerging research has highlighted its considerable antimicrobial properties. This technical guide provides a comprehensive exploration of the antimicrobial characteristics of this compound, detailing its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a chlorinated phenylpyrrole first isolated from Actinoplanes species, is one such molecule that has demonstrated a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1] This document synthesizes the current understanding of this compound's antimicrobial attributes.
Antimicrobial Spectrum of Activity
This compound has been reported to exhibit potent activity primarily against Gram-positive bacteria. While it also shows activity against Gram-negative bacteria, fungi, and yeast, the efficacy is generally more pronounced against Gram-positive organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | NCTC8325 | 2 | [1] |
| Bacillus subtilis | 168 | 16 | [1] |
Mechanism of Action: A Protonophore
The primary antibacterial mechanism of this compound is attributed to its function as a protonophore. This mechanism distinguishes it from many conventional antibiotics that target specific cellular processes like protein or cell wall synthesis.
Dissipation of Proton Motive Force
This compound acts by inserting into the bacterial cell membrane and shuttling protons across it. This action dissipates the proton motive force (PMF), which is the electrochemical gradient of protons across the cytoplasmic membrane. The PMF is crucial for essential cellular processes in bacteria, including ATP synthesis, nutrient transport, and flagellar motion. By disrupting this gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition and cell death.[2][3][4][5][6]
The proposed mechanism involves the following steps:
-
Protonation: In the acidic extracellular environment, the acidic functional groups of this compound become protonated.
-
Membrane Translocation: The now-neutral, hydrophobic molecule can more readily diffuse across the lipid bilayer of the bacterial cell membrane.
-
Deprotonation: Upon reaching the more alkaline cytoplasm, the molecule releases the proton.
-
Return to the Outer Leaflet: The deprotonated, charged molecule is then driven back to the outer leaflet of the membrane, ready to repeat the cycle.
This continuous shuttling of protons collapses the essential proton gradient.
Signaling Pathway Diagram
The following diagram illustrates the protonophore mechanism of action of this compound.
Caption: Protonophore mechanism of this compound.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound involves a series of standardized in vitro assays. The following sections detail the general methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for most bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared.
-
Exposure to this compound: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). A growth control without the compound is also included.
-
Sampling Over Time: Aliquots are removed from each culture at specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Workflow Diagram:
Caption: Workflow for Time-Kill Kinetic Assay.
Biofilm Inhibition and Disruption Assays
These assays evaluate the ability of this compound to prevent the formation of biofilms or to disrupt pre-formed biofilms.
Protocol for Biofilm Inhibition:
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Treatment and Biofilm Formation: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of this compound. The plate is then incubated to allow for biofilm formation.
-
Quantification: After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
Protocol for Biofilm Disruption:
-
Biofilm Formation: Biofilms are allowed to form in a microtiter plate by incubating a bacterial culture for a specific period.
-
Treatment: The planktonic cells are removed, and the pre-formed biofilms are treated with various concentrations of this compound.
-
Quantification: After a further incubation period, the biofilm is washed and quantified using the crystal violet staining method as described above.
Workflow Diagram:
Caption: Workflows for Biofilm Inhibition and Disruption Assays.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antimicrobial agents due to its potent activity, particularly against Gram-positive bacteria, and its distinct mechanism of action as a protonophore. This mode of action may be less prone to the development of resistance compared to antibiotics that target specific enzymes.
However, further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Expanded Spectrum of Activity Studies: Comprehensive MIC testing against a broader panel of clinically relevant bacteria and fungi is needed to fully define its antimicrobial spectrum.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, a broader spectrum of activity, and reduced toxicity.
-
Resistance Development Studies: Investigating the potential for and mechanisms of resistance development to this compound is crucial for its long-term viability as a therapeutic candidate.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. Activity of a novel protonophore against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 4. Characterization of the anti-Staphylococcus aureus fraction from Penthorum chinense Pursh stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
Pentachloropseudilin (PClP): A Technical Whitepaper on its Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentachloropseudilin (PClP) is a naturally occurring, chlorinated phenylpyrrole compound with significant potential as a therapeutic agent.[1] First isolated from the terrestrial actinomycete Actinoplanes (ATCC33002), PClP has demonstrated a range of biological activities, including broad-spectrum antimicrobial effects and potent, specific inhibition of key cellular signaling pathways.[1][2] This document provides a comprehensive technical overview of PClP, focusing on its mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and potential therapeutic applications. The primary molecular targets of PClP identified to date are class-1 myosins and the Transforming Growth Factor-β (TGF-β) signaling pathway, making it a valuable tool for cell biology research and a promising lead compound for drug development.[1][3]
Mechanism of Action
PClP exhibits a dual mechanism of action, primarily functioning as a reversible, allosteric inhibitor of class-1 myosins and as a potent inhibitor of TGF-β signaling.[1][3][4]
Allosteric Inhibition of Myosin Motors
PClP acts as a potent and selective inhibitor of class-1 myosins.[3][5] It binds to an allosteric site on the myosin motor domain, distinct from the ATP and actin-binding sites.[3][6] This binding event induces conformational changes that are transmitted to the catalytic site, leading to:
-
Inhibition of ATPase Activity: PClP significantly reduces the rate of ATP hydrolysis by the myosin motor.[3][6]
-
Reduced Myosin-Actin Affinity: The compound weakens the binding of myosin to actin filaments, particularly in the presence of ATP.[3]
-
Impaired Motor Function: Consequently, the ability of myosin to move along actin filaments is diminished.[3]
This inhibition is highly specific to class-1 myosins, with significantly less or no effect on other myosin classes.[3][5][6] The allosteric inhibition is mediated by a combination of global changes in protein dynamics and direct communication between the allosteric and catalytic sites through a cascade of small conformational changes.[3][5][6]
Inhibition of TGF-β Signaling
PClP is a potent inhibitor of the TGF-β signaling pathway.[1][4] Its mechanism involves:
-
Accelerated Receptor Turnover: PClP promotes the caveolae-mediated internalization of the type II TGF-β receptor (TβRII) from the cell surface.[1]
-
Lysosomal Degradation: Following internalization, PClP directs the TβRII receptor primarily to the lysosomal degradation pathway.[1]
-
Downstream Signal Attenuation: By reducing the cell-surface expression of TβRII, PClP effectively blocks the initial step of the signaling cascade. This leads to the inhibition of TGF-β-stimulated Smad2/3 phosphorylation and the subsequent activation of target gene promoters, such as that for plasminogen activator inhibitor-1 (PAI-1).[1][4] This action has been shown to block TGF-β-induced epithelial to mesenchymal transition (EMT).[1][4]
Quantitative Data
The inhibitory activity of PClP has been quantified across various assays and myosin isoforms.
Table 1: IC50 Values for this compound
| Target | Cell/Assay Type | IC50 Value (µM) | Reference |
| Mammalian Class-1 Myosins | ATPase Activity Assay | 1 - 5 | [3][4][5][6] |
| Class-2 and Class-5 Myosins | ATPase Activity Assay | > 90 | [3][4][5][6] |
| Class-6 and Class-7 Myosins | ATPase Activity Assay | No Inhibition | [3][5][6] |
| TGF-β Signaling | Smad2/3 Phosphorylation / PAI-1 Promoter Activation (A549, HepG2, Mv1Lu cells) | 0.1 - 0.2 | [1][4] |
Table 2: Kinetic Parameters of PClP Inhibition on D. discoideum Myosin-1B
| Parameter | Condition | Value | Reference |
| k_cat | No PClP | 0.45 ± 0.03 s⁻¹ | [3] |
| k_cat | 1 µM PClP | 0.3 ± 0.02 s⁻¹ | [3] |
| In Vitro Motility Velocity | No PClP | 1.01 ± 0.13 µm s⁻¹ | [3][5] |
| In Vitro Motility Velocity | 2 µM PClP | 0.51 ± 0.1 µm s⁻¹ | [3][5] |
| Inhibition Constant (K_I) | Binding Assay | 4.2 ± 0.8 µM | [5] |
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: Allosteric Inhibition of Myosin by PClP
References
- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Pentachloropseudilin, a marine-derived pyrrole alkaloid with significant biological activities. This compound is a known allosteric inhibitor of myosin ATPase and a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, making it a valuable tool for research in cancer biology, cell motility, and fibrosis. The synthetic route described herein is based on the efficient total synthesis developed by Knölker and coworkers, which utilizes a key silver(I)-catalyzed cyclization reaction. This protocol includes a step-by-step synthetic procedure, a summary of quantitative data, and graphical representations of the synthetic workflow and the targeted biological pathway.
Introduction
This compound, 2,3,4-trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole, is a halogenated marine natural product first isolated from the bacterium Actinoplanes deccanensis. It has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. Notably, this compound has been identified as a specific allosteric inhibitor of class 1 myosins (Myo1s), particularly Myo1c. More recently, it has been shown to be a potent inhibitor of the TGF-β signaling pathway by accelerating the turnover of the type II TGF-β receptor (TβRII).[1] This dual activity makes it a valuable chemical probe for dissecting complex cellular processes and a potential lead compound for drug development.
The total synthesis of this compound has been achieved through various routes, with the method developed by Knölker and colleagues offering an efficient and scalable approach.[2][3] An optimized version of this synthesis can be completed in seven steps with an overall yield of 21%. This protocol details this synthetic approach, providing a reproducible method for obtaining this compound for laboratory use.
Synthetic Workflow
The total synthesis of this compound begins with commercially available 2,4-dichloroaniline and proceeds through a seven-step sequence. The key transformation is a silver(I)-catalyzed intramolecular cyclization of an N-tosyl-homopropargylamine to form the dihydropyrrole core, which is subsequently oxidized and chlorinated to yield the final product.
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocol
The following protocol is an overview of the synthetic steps. For precise molar quantities, reaction times, and purification details, it is imperative to consult the supporting information of the original publication by Martin et al. in Angewandte Chemie International Edition, 2009, 48(43), 8042-6.
Step 1: Synthesis of N-(2,4-Dichlorophenyl)-p-toluenesulfonamide To a solution of 2,4-dichloroaniline in pyridine, p-toluenesulfonyl chloride (TsCl) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion. The product is isolated by extraction and purified by recrystallization.
Step 2: Synthesis of N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide The N-tosylated aniline from Step 1 is alkylated with 1-bromo-3-butyne in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is heated to ensure completion. The product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole The homopropargylamine from Step 2 is dissolved in dichloromethane (CH2Cl2), and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) is added. The reaction mixture is stirred at room temperature to effect the intramolecular cyclization. The product is purified by column chromatography.
Step 4: Synthesis of 5-(2,4-Dichlorophenyl)-1H-pyrrole The dihydropyrrole from Step 3 is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene. The reaction is heated to reflux. The product is purified by column chromatography.
Step 5: Synthesis of 2,3,4-Trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole (this compound) The pyrrole from Step 4 is chlorinated using three equivalents of N-chlorosuccinimide (NCS) in acetonitrile (CH3CN). The reaction is stirred at room temperature. The final product, this compound, is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2,4-Dichloroaniline | p-Toluenesulfonyl chloride, Pyridine | N-(2,4-Dichlorophenyl)-p-toluenesulfonamide | ~95% |
| 2 | N-(2,4-Dichlorophenyl)-p-toluenesulfonamide | 1-Bromo-3-butyne, K2CO3, DMF | N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | ~85% |
| 3 | N-(But-3-yn-1-yl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | AgOTf (cat.), CH2Cl2 | 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole | ~90% |
| 4 | 5-(2,4-Dichlorophenyl)-1-tosyl-2,3-dihydro-1H-pyrrole | DDQ, Toluene, Reflux | 5-(2,4-Dichlorophenyl)-1H-pyrrole | ~70% |
| 5 | 5-(2,4-Dichlorophenyl)-1H-pyrrole | N-Chlorosuccinimide (3 equiv.), CH3CN | 2,3,4-Trichloro-5-(2,4-dichlorophenyl)-1H-pyrrole | ~40% |
| Overall Yield | This compound | ~21% |
Biological Activity: Inhibition of TGF-β Signaling
This compound has been demonstrated to inhibit the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and extracellular matrix production. The mechanism of inhibition involves the acceleration of the turnover of the type II TGF-β receptor (TβRII). This leads to the lysosomal degradation of the receptor, thereby preventing the phosphorylation of downstream signaling molecules Smad2 and Smad3. The inhibition of Smad phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene expression.
Caption: this compound inhibits TGF-β signaling by promoting TβRII degradation.
Conclusion
The synthetic protocol outlined in this document provides a reliable method for the laboratory-scale production of this compound. Its well-defined biological activities as a myosin inhibitor and a disruptor of TGF-β signaling make it an invaluable tool for researchers in various fields. The provided diagrams offer a clear visualization of both the chemical synthesis and the biological mechanism of action, facilitating a comprehensive understanding of this potent natural product. Researchers are encouraged to consult the primary literature for in-depth experimental details to ensure successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Synthesis of Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP) is a synthetically accessible halogenated phenylpyrrole that has garnered significant interest in chemical biology and drug discovery. It functions as a potent and selective allosteric inhibitor of class I myosins (Myo1s), which are molecular motors involved in a myriad of cellular processes, including vesicle trafficking, cell migration, and actin cytoskeleton organization. By inhibiting Myo1s, this compound has been shown to impair angiogenesis, a critical process in tumor growth and metastasis, by disrupting the actin cytoskeleton and integrin trafficking. These properties make this compound a valuable tool for studying myosin biology and a potential lead compound for the development of novel anti-cancer therapeutics.
This document provides a detailed guide to the total synthesis of this compound, based on the efficient seven-step procedure. The synthesis leverages a key silver(I)-catalyzed cyclization reaction to construct the core pyrrole structure.
Data Presentation: Synthesis of this compound
The following table summarizes the seven-step synthesis of this compound, with reported yields for each step, culminating in an overall yield of approximately 21%.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Tosylation | 2,3-Dichloroaniline | N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | ~95% |
| 2 | N-Alkylation | N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide | ~85% |
| 3 | Silver(I)-Catalyzed Cyclization | N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide | 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole | ~75% |
| 4 | Chlorination (NCS, Step 1) | 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole | 2-Chloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~80% |
| 5 | Chlorination (NCS, Step 2) | 2-Chloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | 2,3-Dichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~70% |
| 6 | Chlorination (NCS, Step 3) | 2,3-Dichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | 2,3,4-Trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | ~65% |
| 7 | Detosylation and Aromatization | 2,3,4-Trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole | This compound | ~50% |
| Overall | ~21% |
Experimental Protocols
The following protocols describe the step-by-step synthesis of this compound.
Step 1: Synthesis of N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide
-
Reaction Setup: To a solution of 2,3-dichloroaniline (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the title compound as a white solid.
Step 2: Synthesis of N-(But-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide
-
Reaction Setup: To a solution of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M), add potassium carbonate (1.5 eq) and 1-bromo-2-butyne (1.2 eq).
-
Reaction Conditions: Stir the mixture at 60 °C for 16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-alkynylated sulfonamide.
Step 3: Synthesis of 1-(2,3-Dichlorophenyl)-2-methyl-1H-pyrrole
-
Reaction Setup: In a reaction vessel, dissolve N-(but-2-yn-1-yl)-N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile (0.1 M). Add silver(I) trifluoromethanesulfonate (AgOTf) (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 4 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pyrrole product.
Steps 4, 5, and 6: Sequential Chlorination of the Pyrrole Ring
These steps involve the sequential addition of N-chlorosuccinimide (NCS) to introduce three chlorine atoms onto the pyrrole ring. The reactions are typically carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.
-
General Chlorination Protocol: To a solution of the pyrrole from the previous step (1.0 eq) in anhydrous dichloromethane (0.2 M), add NCS (1.1 eq per chlorine atom to be added) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. For subsequent chlorinations, the crude product from the previous step can be used directly.
-
Work-up and Purification: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) after each chlorination step.
Step 7: Synthesis of this compound (Detosylation and Aromatization)
-
Reaction Setup: Dissolve the 2,3,4-trichloro-1-(2,3-dichlorophenyl)-5-methyl-1H-pyrrole (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1, 0.1 M). Add a solution of magnesium turnings (10 eq) and a catalytic amount of iodine.
-
Reaction Conditions: Reflux the reaction mixture for 6 hours.
-
Work-up and Purification: Cool the reaction and quench with saturated aqueous NH4Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall synthetic route to this compound.
Signaling Pathway of this compound Action
Application Notes and Protocols for Pentachloropseudilin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP) is a marine-derived chlorinated phenylpyrrole compound with potent and selective biological activities.[1] Initially identified for its antimicrobial properties, PClP has emerged as a valuable tool in cell biology research due to its specific inhibitory effects on key cellular processes.[1] These application notes provide detailed protocols for utilizing PClP in various cell-based assays to investigate its effects on cell physiology, signaling pathways, and cytotoxicity.
Mechanism of Action
This compound exhibits a dual mechanism of action, making it a versatile tool for studying distinct cellular functions:
-
Inhibition of Myosin 1c (Myo1c): PClP acts as a reversible and allosteric inhibitor of myosin ATPase and motor activity.[2][3][4] It shows high selectivity for class-1 myosins, particularly myosin-1c, with IC50 values in the low micromolar range (1-5 µM).[2][3][4] Inhibition of Myo1c disrupts cellular processes reliant on this motor protein, such as the regulation of lysosomal morphology and distribution.[2]
-
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: PClP is a potent inhibitor of the TGF-β signaling pathway, with an IC50 of 0.1 µM in target cells like A549, HepG2, and Mv1Lu.[1] It achieves this by accelerating the caveolae-mediated internalization and subsequent lysosomal degradation of the type II TGF-β receptor (TGFβRII), thereby attenuating downstream signaling, including Smad2/3 phosphorylation and the epithelial-to-mesenchymal transition (EMT).[1]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cell-based assays.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 for Myosin 1c Inhibition | Mammalian class-1 myosins | 1 - 5 µM | [2][4] |
| IC50 for TGF-β Signaling Inhibition | A549, HepG2, Mv1Lu | 0.1 µM | |
| Effective Non-Toxic Concentration | HeLa | 1 - 5 µM (for 16h treatment) | [2] |
| Cytotoxic Concentration | HeLa | > 25 µM | [2] |
Experimental Protocols
Protocol 1: Assessment of PClP's Effect on Lysosome Morphology
This protocol details the procedure to observe changes in lysosome morphology in HeLa cells upon treatment with PClP, consistent with Myosin 1c inhibition.
Caption: Workflow for analyzing lysosome morphology.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PClP) stock solution in DMSO
-
DMSO (vehicle control)
-
24-well plates with sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-Lamp1
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and growth.
-
Prepare working solutions of PClP in culture medium at final concentrations of 1 µM, 2.5 µM, and 5 µM. Also, prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium and replace it with the PClP-containing or vehicle control medium. Incubate for 16 hours.[2]
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[2]
-
Incubate with the primary anti-Lamp1 antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope. Observe changes in lysosome size and distribution between control and PClP-treated cells. PClP treatment is expected to cause lysosomes to become large, swollen, and ring-like.[2]
Protocol 2: Evaluation of TGF-β Signaling Inhibition
This protocol is designed to assess the inhibitory effect of PClP on TGF-β-induced Smad2/3 phosphorylation in A549 cells via Western blotting.
Materials:
-
A549 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PClP) stock solution in DMSO
-
Recombinant human TGF-β1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with PClP at various concentrations (e.g., 0.01, 0.1, 1 µM) or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2/3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and β-actin as loading controls.
-
Quantify the band intensities and normalize the phospho-Smad2/3 signal to total Smad2/3 and the loading control. A decrease in the normalized phospho-Smad2/3 signal in PClP-treated cells indicates inhibition of TGF-β signaling.[1]
Protocol 3: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of PClP in a chosen cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, HepG2)
-
Appropriate culture medium
-
This compound (PClP) stock solution in DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of PClP in culture medium. It is advisable to test a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Replace the medium in the wells with the PClP dilutions or control medium.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
Plot the cell viability against the log of the PClP concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following PClP treatment.
Materials:
-
Cell line of interest
-
Appropriate culture medium
-
This compound (PClP) stock solution in DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with PClP at various concentrations (e.g., IC50 and 2x IC50 as determined by a cytotoxicity assay) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by PClP.
Troubleshooting and Considerations
-
Solubility: PClP is soluble in DMSO. Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Line Variability: The sensitivity of different cell lines to PClP may vary. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
-
Off-Target Effects: While PClP is selective, be mindful of potential off-target effects at high concentrations. Corroborate findings using complementary approaches, such as siRNA-mediated knockdown of the target protein.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results. For example, when studying TGF-β inhibition, include a known TGF-β inhibitor as a positive control.
References
- 1. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP) is a marine-derived natural product that has garnered significant interest as a potential therapeutic agent. It functions as a reversible and allosteric inhibitor of class-1 myosins, with particular selectivity for myosin-1c (Myo1c).[1][2][3] Additionally, PClP is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] These dual mechanisms of action suggest its potential utility in a range of diseases, including certain cancers and fibrotic conditions.
These application notes provide a comprehensive guide for the experimental design of in vivo studies investigating the therapeutic potential of this compound. The following sections detail its mechanism of action, suggested formulations, and detailed protocols for preclinical evaluation in animal models.
Mechanism of Action
This compound exhibits a dual mechanism of action that makes it a compelling candidate for therapeutic development:
-
Myosin-1c Inhibition: PClP is a reversible and allosteric inhibitor of the ATPase and motor activity of class-1 myosins, with IC50 values in the range of 1 to 5 µM for mammalian class-1 myosins.[1][2][3] It shows high selectivity for Myo1c over other myosin classes.[1][2][3] Myo1c is involved in various cellular processes, including vesicle trafficking and maintenance of the actin cytoskeleton.
-
TGF-β Signaling Inhibition: PClP is a potent inhibitor of TGF-β-stimulated signaling, with a reported IC50 of 0.1 to 0.2 µM.[1] It has been shown to inhibit TGF-β-stimulated Smad2/3 phosphorylation.[1] The TGF-β pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production and is often dysregulated in cancer and fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Cell Lines/Model System | Reference |
| Myosin Inhibition | |||
| IC50 (mammalian class-1 myosins) | 1 - 5 µM | Mammalian cells | [1][2][3] |
| IC50 (class-2 and class-5 myosins) | > 90 µM | Mammalian cells | [1][2] |
| TGF-β Signaling Inhibition | |||
| IC50 (TGF-β-stimulated signaling) | 0.1 - 0.2 µM | A549, HepG2, Mv1Lu cells | [1] |
| IC50 (TGF-β-stimulated Smad2/3 phosphorylation) | 0.1 µM | Target cells (A549, HepG2, and Mv1Lu cells) | [1] |
| In Vivo Administration | |||
| Intravitreal Injection Dose | 0.5 µM (1 µL) | C57BL/6J mice | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of PClP for administration in animal models.
Materials:
-
This compound (PClP) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn Oil, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol for Systemic Administration (e.g., Intraperitoneal, Intravenous):
-
Prepare a stock solution of PClP in DMSO. For example, to create a 10 mM stock, dissolve the appropriate weight of PClP in DMSO.
-
To prepare the final injection solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.
-
Sequentially add the co-solvents. A suggested formulation is 10% DMSO and 90% Corn Oil.[1] For example, for a 1 ml final volume, use 100 µl of the PClP/DMSO stock and 900 µl of sterile corn oil.
-
Vortex the solution thoroughly to ensure a homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Protocol for Local Administration (e.g., Intravitreal):
-
Prepare a stock solution of PClP in DMSO as described above.
-
For intravitreal injection, a previous study has utilized PClP dissolved in 1x PBS.[4]
-
Dilute the DMSO stock solution in sterile 1x PBS to the desired final concentration (e.g., 0.5 µM).[4] The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid solvent-related toxicity.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Preliminary Toxicology and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to assess the acute toxicity of PClP in the selected animal model.
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
Protocol:
-
Acclimatize animals for at least one week before the start of the study.
-
Divide the animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer PClP via the intended route of administration (e.g., intraperitoneal injection) at escalating doses. Start with a low dose based on the in vitro IC50 values and gradually increase the dose in subsequent groups.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and activity) at regular intervals for at least 72 hours post-administration.[5]
-
At the end of the observation period, euthanize the animals and collect blood for hematology and serum biochemistry analysis to assess organ function (liver and kidney).[5]
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
In Vivo Efficacy Study in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of PClP in a relevant cancer xenograft model. Given its TGF-β inhibitory activity, a model where TGF-β signaling is implicated in tumor growth and metastasis would be appropriate (e.g., breast, pancreatic, or lung cancer).
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous tumors.
Protocol:
-
Implant cancer cells (e.g., MDA-MB-231 for breast cancer) subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Administer PClP at a dose determined from the MTD study (e.g., daily or every other day via intraperitoneal injection). The control group will receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for target modulation).
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and modulation of downstream signaling pathways in tumor tissue.
Protocol:
-
Collect tumor samples at the end of the efficacy study.
-
Prepare tumor lysates for Western blot analysis to assess the levels of phosphorylated Smad2/3 (p-Smad2/3) as a marker of TGF-β pathway inhibition.
-
Perform immunohistochemistry (IHC) on tumor sections to visualize the expression and localization of proteins involved in the TGF-β pathway and markers of epithelial-mesenchymal transition (EMT), which is often regulated by TGF-β.[1]
Visualizations
Signaling Pathway of this compound
Caption: Dual inhibitory mechanism of this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical in vivo evaluation.
Logical Relationship of PClP's Anti-Cancer Effects
Caption: PClP's potential anti-cancer mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for Treating Cultured Cells with Pentachloropseudilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP) is a marine-derived chlorinated phenylpyrrole with potent biological activities. It functions as a reversible and allosteric inhibitor of class 1 myosins (Myo1s), particularly myosin 1c (Myo1c), and is also a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway.[1][2][3][4] These dual activities make PClP a valuable tool for studying cellular processes such as intracellular trafficking, cell migration, and signal transduction. Furthermore, its ability to induce apoptosis and inhibit angiogenesis suggests its potential as an anti-cancer agent.[5][6]
These application notes provide detailed protocols for treating cultured cells with this compound to investigate its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound across different targets and cell lines.
| Target | Parameter | Value | Cell Line/System | Reference |
| Mammalian Class-1 Myosins | IC50 | 1 - 5 µM | In vitro | [1][4] |
| Mammalian Class-2 and Class-5 Myosins | IC50 | > 90 µM | In vitro | [1][4] |
| TGF-β Signaling | IC50 | 0.1 µM | A549, HepG2, Mv1Lu | [2][3] |
| TGF-β-stimulated Smad2/3 phosphorylation | IC50 | 0.1 µM | A549, HepG2, Mv1Lu | [2] |
| PAI-1 promoter activation | IC50 | 0.1 µM | A549, HepG2, Mv1Lu | [2] |
| Myosin 1c (MYO1C) ATPase activity | Specific Inhibition | < 1.0 µM | In vitro | [7] |
| Angiogenesis (HUVEC) | Non-toxic concentration for assays | 50 µM | HUVEC | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
96-well cell culture plates
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (PClP) stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of PClP in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest PClP concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared PClP dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PClP concentration and determine the IC50 value using non-linear regression analysis.[10]
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of PClP's effects on protein expression and phosphorylation states within signaling cascades like the TGF-β/Smad pathway.
Materials:
-
6-well cell culture plates
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (PClP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-Smad2/3, anti-vimentin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of PClP or vehicle control for the specified time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify the protein levels.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following PClP treatment.
Materials:
-
6-well cell culture plates
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (PClP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of PClP or vehicle for the desired duration (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Cells are categorized as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mandatory Visualization
Caption: Experimental workflow for treating cultured cells with this compound.
Caption: Signaling pathway of Myosin 1c inhibition by this compound.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Allosteric Inhibitor this compound Inhibits Myosin 1C ATPase Activity and Recapitulates Retinitis Pigmentosa Phenotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Pentachloropseudilin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosage and administration of Pentachloropseudilin (PClP), a potent and selective inhibitor of class-1 myosins and TGF-β signaling, in animal models. The information is compiled from preclinical research to guide the design and execution of in vivo studies.
Overview and Mechanism of Action
This compound (PClP) is a natural compound first isolated from Actinoplanes species. It functions as a reversible and allosteric inhibitor of myosin ATPase activity, with high selectivity for mammalian class-1 myosins (IC50 in the range of 1-5 μM)[1][2][3]. In contrast, its inhibitory effect on class-2 and class-5 myosins is significantly lower (IC50 > 90 μM)[1][2][3].
Furthermore, PClP is a potent inhibitor of transforming growth factor-β (TGF-β)-stimulated signaling, with an IC50 of 0.1 to 0.2 μM[4]. It has been shown to inhibit TGF-β-stimulated Smad2/3 phosphorylation and subsequent cellular responses, such as the epithelial-to-mesenchymal transition (EMT)[4][5]. The mechanism involves the accelerated internalization and lysosome-dependent degradation of the type II TGF-β receptor[4][5].
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in animal models.
| Animal Model | Application | Dosage | Administration Route | Vehicle | Frequency | Reference |
| C57BL/6J Mice | Retinitis Pigmentosa Model | 0.5 μM (1 μL total volume) | Intravitreal (IVT) injection | 1x Phosphate-Buffered Saline (PBS) | Single injection | [6][7] |
Experimental Protocols
Intravitreal Injection in Mice for Retinitis Pigmentosa Studies
This protocol is adapted from a study investigating the role of myosin 1c in photoreceptor opsin trafficking[6][7].
Objective: To inhibit Myosin 1c (Myo1c) function in the retina to study its impact on opsin trafficking and recapitulate retinitis pigmentosa phenotypes.
Materials:
-
This compound (PClP)
-
1x Phosphate-Buffered Saline (PBS), sterile
-
C57BL/6J mice
-
Ketamine/xylazine anesthetic solution (100 mg/kg ketamine and 12 mg/kg xylazine)
-
10 μL Microliter Syringe (e.g., Hamilton #80300) with a 26s gauge needle
-
Stereo Microscope (e.g., Olympus SZ51)
Procedure:
-
Preparation of PClP Solution:
-
Dissolve PClP in 1x PBS to a final concentration of 0.5 μM. Ensure complete dissolution.
-
-
Animal Preparation:
-
Anesthetize C57BL/6J mice via intraperitoneal injection of ketamine/xylazine solution[6].
-
Place the anesthetized mouse under a stereo microscope to visualize the eye.
-
-
Intravitreal Injection:
-
Post-Procedure Monitoring:
-
Monitor the mice for recovery from anesthesia.
-
Subsequent analyses, such as optical coherence tomography (OCT), electroretinography (ERG), and histological analysis, can be performed 24 hours post-injection[6].
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PClP and a typical experimental workflow for its in vivo application.
Caption: Mechanism of this compound (PClP) Action.
Caption: Experimental Workflow for Intravitreal (IVT) Injection of PClP in Mice.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Allosteric Inhibitor this compound Inhibits Myosin 1C ATPase Activity and Recapitulates Retinitis Pigmentosa Phenotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of Pentachloropseudilin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropseudilin (PClP), a chlorinated phenylpyrrole compound initially isolated from Actinoplanes, has garnered significant interest due to its potent biological activities. It is recognized as a reversible and allosteric inhibitor of myosin 1c (Myo1c) and an inhibitor of transforming growth factor-β (TGF-β) signaling.[1][2][3] These activities make PClP a valuable tool for cell biology research and a potential lead compound in drug development.[1][2] Given its therapeutic and research potential, robust and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and monitoring its distribution in biological systems.
These application notes provide detailed protocols for the quantitative analysis of this compound in various biological matrices, including plasma, urine, and tissue homogenates. The methodologies described encompass High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as a proposed Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the described analytical methods for the detection of this compound. These values are representative of what can be achieved with properly optimized and validated methods.
Table 1: Performance Characteristics of Chromatographic Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 1.5 ng/mL | 0.15 ng/mL |
| Linearity Range | 15 - 2000 ng/mL | 1.5 - 1000 ng/mL | 0.15 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Mean Recovery (%) | 85 - 95% | 90 - 105% | 95 - 105% |
| Precision (RSD %) | < 10% | < 8% | < 5% |
Table 2: Hypothetical Performance Characteristics of a Competitive ELISA for this compound Analysis
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Assay Range | 0.3 - 50 ng/mL |
| Intra-assay Precision (CV %) | < 8% |
| Inter-assay Precision (CV %) | < 12% |
| Spike Recovery (%) | 80 - 110% |
Experimental Protocols
General Sample Preparation: Extraction of this compound from Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[4]
1. Liquid-Liquid Extraction (LLE)
This technique is suitable for plasma and urine samples.[4][5]
-
Materials:
-
Biological sample (plasma, urine)
-
Internal Standard (IS) solution (e.g., a structurally similar chlorinated compound)
-
pH 4.0 Acetate buffer
-
Extraction solvent (e.g., Ethyl acetate or a mixture of Dichloromethane and Isopropanol)[6]
-
Nitrogen gas stream
-
Reconstitution solvent (mobile phase for LC-MS, or derivatization agent for GC-MS)
-
-
Protocol:
-
Pipette 1 mL of the biological sample into a glass tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of pH 4.0 acetate buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
-
2. Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex matrices like tissue homogenates.[4][7]
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation
-
SPE Cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Nitrogen gas stream
-
Reconstitution solvent
-
-
Protocol:
-
To 1 mL of tissue homogenate, add a known amount of the internal standard.
-
Add 200 µL of 10% TCA to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue for analysis.
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not required.[8][9][10]
-
Principle: The extracted and concentrated sample is injected into an HPLC system. This compound is separated from other components on a reversed-phase column and detected by its UV absorbance.[8]
-
Instrumentation:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of a PClP standard (likely in the 220-300 nm range).
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity than HPLC-UV, particularly for volatile and thermally stable compounds.[11][12] Derivatization may be necessary to improve the volatility and thermal stability of this compound.
-
Principle: The analyte is volatilized and separated in a gas chromatograph and then detected by a mass spectrometer, which provides structural information and allows for selective monitoring of characteristic ions.[11]
-
Derivatization (Example with BSTFA):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[13]
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for PClP and the internal standard.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of drugs and metabolites in complex biological matrices.[12][14][15]
-
Principle: The sample is separated by HPLC, and the analyte is detected by a tandem mass spectrometer. The first mass spectrometer (Q1) selects the precursor ion of this compound, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific product ions, providing exceptional selectivity.[15]
-
Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer (triple quadrupole).
-
Electrospray Ionization (ESI) source.
-
-
LC-MS/MS Conditions (Example):
-
LC Conditions: Similar to HPLC-UV but can be adapted for faster analysis using a UHPLC column.
-
Ionization Mode: ESI negative or positive (to be determined by infusion of a PClP standard).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.
-
Source Parameters: Capillary voltage, cone voltage, source temperature, and gas flows must be optimized for maximum signal intensity.
-
Method 4: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be a high-throughput and cost-effective method for screening a large number of samples, though it may have lower specificity than mass spectrometry-based methods.[16][17]
-
Principle: This is a competitive immunoassay.[17] Microtiter plates are coated with a PClP-protein conjugate. The sample (containing unknown PClP) is added along with a specific primary antibody against PClP. Free PClP in the sample competes with the coated PClP for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product when acted upon by the enzyme.[18] The intensity of the color is inversely proportional to the concentration of PClP in the sample.
-
Protocol:
-
Coating: Coat a 96-well microtiter plate with a PClP-carrier protein conjugate (e.g., PClP-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block any unoccupied sites on the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples and a fixed concentration of the primary anti-PClP antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).[19]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. cbspd.com [cbspd.com]
- 6. extraction of drug from biological matrix.pptx [slideshare.net]
- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
- 10. ijpsm.com [ijpsm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) Kits [sigmaaldrich.com]
- 17. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 18. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 19. ELISA Detection: Types, Methods, & More [excedr.com]
Troubleshooting & Optimization
Technical Support Center: Pentachloropseudilin (PClP) Experimental Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Pentachloropseudilin (PClP) during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the stability of PClP. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for a stability of up to six months, or at -20°C for up to one month.[1] To prevent degradation, it is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing PClP stock solutions.[1] Due to the hygroscopic nature of DMSO, which can affect solubility, it is best practice to use a fresh, unopened bottle of anhydrous DMSO.[1]
Q3: At what concentration is this compound typically used in cell culture experiments?
A3: The effective concentration of PClP can vary depending on the cell type and the specific biological process being investigated. However, published studies have shown inhibitory effects in the range of 0.1 to 5 µM for targeting class 1 myosins and TGF-β signaling.[1][2] For instance, PClP inhibits TGF-β-stimulated Smad2/3 phosphorylation with an IC50 of 0.1 µM in A549, HepG2, and Mv1Lu cells.[3]
Q4: Is this compound light-sensitive?
A4: As a halogenated organic compound, PClP may be susceptible to degradation upon exposure to light.[4][5] It is recommended to protect PClP solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
This issue may arise from the degradation of PClP in your experimental setup.
| Potential Cause | Troubleshooting Step | Rationale |
| pH Instability of the Medium | Monitor and maintain a stable pH in your experimental buffer or cell culture medium. Consider using a buffer system that is effective in the desired pH range. | Halogenated compounds can be unstable at certain pH values, potentially leading to decomposition.[6] For instance, methacholine chloride, another halogenated compound, rapidly decomposes at a pH greater than 6.[6] |
| Reaction with Metal Ions | If your experimental system contains metal components or potential for metal ion contamination, consider using metal-chelating agents like EDTA in your buffers. Ensure high-purity reagents and solvents. | Halogenated compounds can react with certain metals, leading to the formation of corrosive by-products and degradation of the compound.[4] |
| Oxidation | Minimize the exposure of your PClP solutions to air. Consider degassing your solvents or using antioxidants if compatible with your experimental system. | Like other halogenated solvents, PClP may be susceptible to oxidation, especially when exposed to air and light.[4] |
| Improper Storage | Review your storage conditions against the recommended guidelines. Ensure that stock solutions are stored at the correct temperature and used within the recommended timeframe. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | PClP has defined stability periods in both powdered and solvent forms at specific temperatures.[1] |
Issue 2: Precipitation of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Solubility in Aqueous Buffers | First, dissolve PClP in 100% DMSO to prepare a concentrated stock solution. Then, dilute the stock solution to the final working concentration in your aqueous buffer or medium. Ensure thorough mixing during dilution. | PClP has high solubility in DMSO but may have limited solubility in aqueous solutions. Preparing a concentrated stock in DMSO facilitates its dissolution in aqueous media. |
| Salting Out Effect | If you observe precipitation after adding salts to your buffer, try to add the PClP solution after all other components are fully dissolved. You may also need to optimize the salt concentration. | High concentrations of salts in the buffer can reduce the solubility of organic compounds, leading to precipitation. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Myosin 1s) | 1 to 5 µM | Inhibition of mammalian class-1 myosins | [1][2] |
| IC50 (TGF-β Signaling) | 0.1 to 0.2 µM | Inhibition of TGF-β-stimulated signaling | [1][3] |
| IC50 (Smad2/3 Phosphorylation) | 0.1 µM | Inhibition in A549, HepG2, and Mv1Lu cells | [3] |
| Powder Storage Stability | 3 years | At -20°C | [1] |
| Solution Storage Stability (-80°C) | 6 months | In solvent | [1] |
| Solution Storage Stability (-20°C) | 1 month | In solvent | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of powdered PClP to room temperature before opening to prevent condensation.
-
Using a sterile technique in a chemical fume hood, add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the PClP is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Treatment of Cultured Cells with this compound
-
Culture your target cells to the desired confluency in a suitable growth medium.
-
Thaw an aliquot of the PClP stock solution at room temperature, protected from light.
-
Dilute the PClP stock solution to the final desired working concentration in pre-warmed cell culture medium. Ensure rapid and thorough mixing to prevent precipitation.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of PClP. A vehicle control (medium with the same concentration of DMSO used for the PClP dilution) should be included in parallel.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions.
Visualizations
Signaling Pathway Diagrams
Caption: PClP inhibits TGF-β signaling by accelerating TGF-β Receptor II turnover.
Caption: PClP allosterically inhibits Myosin 1c ATPase activity, affecting cargo transport.
Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 5. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Pentachloropseudilin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pentachloropseudilin (PClP). The information herein is intended to help identify and minimize potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (PClP)?
A1: this compound is a reversible and allosteric inhibitor of class-1 myosins (Myo1s), with a particularly potent inhibitory effect on myosin-1c (Myo1c).[1][2][3] It functions by inhibiting the ATPase activity of these molecular motors.[1][2]
Q2: I'm observing cellular phenotypes at concentrations much lower than the reported IC50 for myosin-1c. What could be the cause?
A2: You are likely observing off-target effects of PClP. PClP is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, with a reported IC50 of 0.1-0.2 µM.[4] This is significantly more potent than its effect on myosin-1c (IC50 of 1-5 µM).[2][3] Therefore, at concentrations typically used to inhibit myosin-1c, you will also be strongly inhibiting TGF-β signaling.
Q3: What are the known on-target and off-target effects of PClP?
A3:
-
On-Target (Myosin-1c inhibition): Inhibition of myosin-1c by PClP has been shown to cause clustering and swelling of lysosomes, as well as impaired trafficking of proteins like rhodopsin.[1][2] These effects are consistent with phenotypes observed in myosin-1c knockdown experiments.
-
Off-Target (TGF-β signaling inhibition): PClP inhibits TGF-β-stimulated Smad2/3 phosphorylation.[4] This can impact a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[5][6]
Q4: How can I confirm that the phenotype I'm observing is due to myosin-1c inhibition and not an off-target effect?
A4: To dissect the on-target versus off-target effects of PClP, a multi-pronged approach is recommended. This includes performing dose-response experiments, using orthogonal approaches like siRNA-mediated knockdown of myosin-1c to see if it phenocopies the effect of PClP, and directly measuring the engagement of PClP with its targets and its effect on downstream signaling pathways. See the troubleshooting guides below for detailed experimental workflows.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed with PClP treatment.
This guide will help you determine if the observed phenotype is a result of on-target myosin-1c inhibition or off-target effects on the TGF-β signaling pathway.
Workflow for Investigating Unexpected Phenotypes:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pentachloropseudilin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pentachloropseudilin (PClP) in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PClP)?
A1: this compound is a reversible and allosteric inhibitor of class-1 myosins, with a particular selectivity for myosin-1c.[1][2][3] It binds to a site distinct from the ATP and actin-binding sites, leading to conformational changes that inhibit the motor activity of the myosin protein.[1][2] Additionally, PClP has been shown to be a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway.[4][5] It achieves this by accelerating the caveolae-mediated internalization and subsequent lysosomal degradation of the type II TGF-β receptor (TGFβRII).[4][5]
Q2: What is a typical effective concentration range for PClP in cell culture?
A2: The effective concentration of PClP is dependent on the specific cell line and the biological process being investigated. For inhibition of myosin-1c function in mammalian cells, concentrations in the range of 1 to 5 µM are typically effective.[1][2][3] For inhibition of TGF-β signaling, a lower concentration range of 0.1 to 0.2 µM has been shown to be effective in cell lines such as A549, HepG2, and Mv1Lu.[4][5]
Q3: Is PClP cytotoxic? At what concentration should I be concerned about cell death?
A3: PClP can exhibit cytotoxicity at higher concentrations. For instance, in HeLa cells, cytotoxic effects were observed at concentrations above 25 µM.[1] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration using a cell viability assay.
Q4: How should I dissolve and store PClP?
A4: PClP is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: I am not seeing the expected inhibitory effect. What could be the reason?
A5: Several factors could contribute to a lack of effect. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common reasons include suboptimal concentration, insufficient incubation time, degradation of the compound, or low expression of the target protein (myosin-1c or TGFβRII) in your cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on the target pathway or phenotype. | 1. Suboptimal PClP Concentration: The concentration may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow it down based on the results of a relevant functional assay (e.g., western blot for p-Smad2/3, cell migration assay). |
| 2. Insufficient Incubation Time: The treatment duration may not be long enough to elicit a measurable response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. | |
| 3. PClP Degradation: The compound may have degraded due to improper storage or handling. | Ensure the PClP stock solution is stored correctly at -20°C and protected from light. Prepare fresh working solutions for each experiment. | |
| 4. Low Target Expression: Your cell line may not express sufficient levels of myosin-1c or the TGF-β receptor II. | Verify the expression of the target protein in your cell line using western blotting or qPCR. | |
| High levels of cell death observed. | 1. PClP Concentration is too high: The concentration used may be cytotoxic to your specific cell line. | Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration (IC50) of PClP for your cells. Use a concentration well below the cytotoxic threshold for your experiments. |
| 2. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Inconsistent or variable results between experiments. | 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| 2. Inconsistent Cell Density: Variations in cell seeding density can alter cellular responses to treatment. | Maintain a consistent cell seeding density across all experiments and treatment groups. | |
| 3. Variability in PClP Aliquots: Repeated freeze-thaw cycles of the stock solution can affect its potency. | Aliquot the PClP stock solution upon preparation to avoid multiple freeze-thaw cycles. |
Data Presentation: Effective Concentrations of this compound
| Target | Cell Line | Effective Concentration (IC50) | Observed Effect | Reference |
| Myosin-1c | Mammalian cells (general) | 1 - 5 µM | Inhibition of myosin ATPase and motor activity. | [1][2][3][4] |
| TGF-β Signaling | A549, HepG2, Mv1Lu | 0.1 - 0.2 µM | Inhibition of TGF-β-stimulated Smad2/3 phosphorylation and PAI-1 promoter activation. | [4][5] |
| TGF-β Signaling | Mv1Lu | ~0.1 µM | Inhibition of TGF-β-mediated increases in p-Smad2/3 expression. | [4] |
| TGF-β Signaling | A549 | ~0.1 µM | Inhibition of TGF-β-mediated increases in p-Smad2/3 expression. | [4] |
| Cell Viability | HeLa | > 25 µM | Cytotoxic effects observed. | [1] |
| Cell Viability | HUVECs | 200 µM (24 hours) | Altered cell viability. | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
Cells of interest
-
This compound (PClP)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PClP in complete medium.
-
Remove the medium from the wells and add 100 µL of the PClP dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.[8][9][10]
Materials:
-
Cells of interest
-
This compound (PClP)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PClP for the chosen duration. Include appropriate controls.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for p-Smad2/3
This is a general western blotting protocol that can be adapted for specific antibodies.[11]
Materials:
-
Cells of interest
-
This compound (PClP)
-
TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Smad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with PClP for the desired time, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: PClP inhibits TGF-β signaling by accelerating TGFβRII internalization and degradation.
Caption: Experimental workflow for investigating the effects of PClP on myosin-1c function.
Caption: A logical decision tree for troubleshooting common PClP experimental issues.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. kumc.edu [kumc.edu]
- 11. bio-rad.com [bio-rad.com]
Pentachloropseudilin (PClP) In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Pentachloropseudilin (PClP).
Section 1: General Information and Mechanism of Action
This section provides a brief overview of PClP's known mechanisms of action to contextualize potential experimental outcomes and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (PClP)?
A1: PClP is a natural compound known to have two primary inhibitory functions in mammalian cells:
-
Myosin 1c (Myo1c) Inhibition: PClP acts as a potent, reversible, and allosteric inhibitor of class-1 myosins, with the highest potency observed for Myo1c.[1][2] It inhibits both the ATPase and motor activity of these proteins.[1][3]
-
Transforming Growth Factor-β (TGF-β) Signaling Inhibition: PClP is a potent inhibitor of TGF-β-stimulated signaling.[4][5] It achieves this by accelerating the turnover of the cell-surface type II TGF-β receptor (TGFβRII), leading to its degradation.[4]
Q2: How does PClP's dual-action mechanism impact its use in vivo?
A2: PClP's ability to inhibit both Myo1c and TGF-β signaling means it can produce complex biological effects. Myo1c is involved in various cellular processes, including the endocytic pathway and translocation of transporters like GLUT4.[1] TGF-β signaling is critical in development, immune response, and diseases like cancer and fibrosis.[4] Researchers should consider that observed in vivo effects may result from the inhibition of one or both of these pathways.
Signaling Pathway Diagram
The following diagram illustrates the two main signaling pathways inhibited by PClP.
Section 2: Formulation and Administration Troubleshooting
Challenges in dissolving and administering PClP can lead to inconsistent results and poor bioavailability. This section addresses common formulation issues.
Frequently Asked Questions (FAQs)
Q1: PClP has poor aqueous solubility. How can I prepare a stable formulation for in vivo injection?
A1: Due to its hydrophobic nature, PClP requires a non-aqueous solvent for initial dissolution. A common strategy for such compounds is to prepare a stock solution in a solvent like DMSO and then dilute it into a vehicle suitable for injection.
Troubleshooting Steps:
-
Initial Solubilization: Dissolve PClP in 100% DMSO to create a high-concentration stock solution.
-
Vehicle Selection: For the final injection volume, use a co-solvent system or a formulation containing solubilizing excipients. Commonly used vehicles for poorly soluble compounds include:
-
A mixture of DMSO, PEG300/400, Tween 80, and saline or PBS.
-
Formulations containing cyclodextrins (e.g., HP-β-CD) to improve solubility.
-
-
Test Formulations: It is critical to perform small-scale pilot tests of your final formulation to check for precipitation. Observe the solution for at least as long as your planned experimental timeframe.
-
pH and Osmolality: Ensure the final formulation has a pH and osmolality that are physiologically tolerated to avoid injection site reactions.[6] Most formulations should be adjusted to a pH between 5.5 and 8.5.[6]
Q2: I'm observing irritation and inflammation at the injection site. What could be the cause?
A2: Injection site reactions can be caused by the compound itself or, more commonly, by the vehicle.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group of animals that receives only the vehicle. This will help you determine if the irritation is caused by the formulation components.
-
Reduce DMSO Concentration: The final concentration of DMSO in the injected solution should be minimized, ideally below 10% and as low as possible, as it can cause local tissue damage and inflammation.
-
Check pH and Osmolality: Formulations with non-physiological pH or high osmolality can cause pain and irritation.[6] Adjust your formulation to be as close to physiological conditions as possible.
-
Route of Administration: If subcutaneous or intramuscular injections are causing issues, consider if intravenous or intraperitoneal administration is a viable alternative for your experimental model.
Experimental Protocol: General PClP Formulation for In Vivo Studies
This protocol provides a general starting point. Optimization for your specific animal model and dose is required.
Materials:
-
This compound (PClP) powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300, sterile
-
Tween 80, sterile
-
0.9% Saline or Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Stock Solution: Prepare a 10-50 mg/mL stock solution of PClP in 100% DMSO. Gently warm and vortex until fully dissolved.
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare 1 mL of this vehicle: mix 100 µL DMSO, 400 µL PEG300, and 50 µL Tween 80. Mix thoroughly.
-
Add 450 µL of saline or PBS and mix until a clear solution is formed.
-
-
Final Formulation: Slowly add the required volume of the PClP stock solution to the prepared vehicle to achieve the final desired concentration. Vortex immediately to ensure it remains in solution.
-
Pre-injection Check: Before administration, visually inspect the final formulation for any signs of precipitation.
Note: This formulation is a suggestion. The optimal vehicle must be determined empirically.
Section 3: Off-Target Effects and Toxicity
Understanding PClP's selectivity is key to interpreting results and managing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: How selective is PClP for different myosin isoforms?
A1: PClP shows significant selectivity for class-1 myosins over other classes.[1][2] This is a critical factor when designing experiments, as off-target inhibition of other myosins is less likely at effective concentrations for Myo1c.
Data Presentation: PClP IC₅₀ Values for Myosin Isoforms
| Myosin Class | Isoform(s) | IC₅₀ Value (µM) | Reference |
| Class-1 | Mammalian Myo1s | 1 - 5 | [1][2][5] |
| Class-2 | Mammalian Myo2s | > 90 | [1][2][5] |
| Class-5 | Mammalian Myo5s | > 90 | [1][2][5] |
| Class-6 | Human Myosin-6 | No Inhibition | [1][2] |
| Class-7 | Human Myosin-7a | No Inhibition | [1][2] |
Q2: What are the known cellular effects of PClP that might indicate off-target activity or toxicity?
A2: In cell culture, cytotoxic effects of PClP in HeLa cells were observed at concentrations above 25 µM.[1] At non-toxic concentrations (1-5 µM), PClP caused lysosomes to cluster and swell, an effect identical to that seen with myosin-1c siRNA knockdown.[1] When administering PClP in vivo, monitoring for signs of general toxicity (weight loss, lethargy, ruffled fur) is crucial. If toxicity is observed, consider reducing the dose or improving the formulation to enhance targeted delivery and reduce systemic exposure.
Q3: PClP also inhibits TGF-β signaling. How can I differentiate this from Myo1c inhibition in my experiment?
A3: Differentiating these two effects in vivo can be challenging.
-
Control Compounds: If available, use a more selective Myo1c inhibitor or a selective TGF-β inhibitor as a control to compare phenotypes.
-
Genetic Models: Utilize Myo1c or TGFβRII knockout/knockdown animal models to dissect the contribution of each pathway to the observed phenotype.
Workflow for Investigating Unexpected In Vivo Toxicity
Section 4: Pharmacokinetics and Biodistribution
A lack of information on PClP's behavior in the body can hinder the design of effective dosing regimens. This section provides guidance on how to characterize its pharmacokinetic (PK) and biodistribution profile.
Frequently Asked Questions (FAQs)
Q1: There is limited published data on the pharmacokinetics of PClP. How do I design a study to determine its profile?
A1: A basic PK study in your animal model (e.g., rodents) is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[7][8] This information is critical for selecting an appropriate dose and schedule.
Q2: What are the key parameters I should measure in a PK study?
A2: Key pharmacokinetic parameters include maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and the area under the curve (AUC).[7] These are determined by measuring the concentration of PClP in blood or plasma at various time points after administration.
Experimental Protocol: General Pharmacokinetic and Biodistribution Study
This protocol outlines a general procedure for a PK/biodistribution study in rodents.
Procedure:
-
Animal Groups: Administer a single dose of your PClP formulation to several groups of animals (e.g., 3-4 animals per time point).
-
Sample Collection: At designated time points (e.g., 30 min, 1h, 3h, 6h, 12h, 24h), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture for terminal collection).[7][8]
-
Organ Harvesting (Biodistribution): For biodistribution analysis, euthanize the animals at each time point and harvest key organs (e.g., liver, kidneys, spleen, lungs, brain, and target tissue/tumor).[7][8]
-
Sample Processing: Process blood to plasma or serum. Homogenize organ tissues.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of PClP in the plasma and tissue homogenates.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters (Cmax, Tmax, AUC, t1/2). For biodistribution, calculate the concentration of PClP per gram of tissue to understand its distribution profile.
Workflow for a Pharmacokinetic/Biodistribution Study
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution and PK/PD | Atlantic Bone Screen [atlantic-bone-screen.com]
- 8. Cellvax - Biodistribution and PK Studies in vivo [cellvax-pharma.com]
How to prevent degradation of Pentachloropseudilin during storage.
This technical support center provides guidance on the proper storage and handling of Pentachloropseudilin (PClP) to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, store this compound as a solid at -20°C or -80°C. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use[1].
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the solid is fully dissolved before making further dilutions. For cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the primary factors that can cause degradation of this compound?
Like many organic molecules, this compound may be susceptible to degradation from exposure to:
-
pH extremes: Both acidic and alkaline conditions can potentially lead to hydrolysis of functional groups.
-
Light: Photodegradation can occur upon exposure to UV or ambient light.
-
Oxidation: The presence of oxidizing agents can lead to chemical modification.
-
Elevated temperatures: High temperatures can accelerate the rate of chemical degradation.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I store diluted working solutions of this compound?
It is not recommended to store diluted working solutions for extended periods. Fresh dilutions should be prepared from the stock solution for each experiment to ensure accurate and reproducible results. For in vivo studies, working solutions should be prepared fresh daily[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of PClP stock or working solution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the age and storage condition of the stock solution. |
| Loss of compound activity | Improper storage leading to degradation. | - Store solid PClP and stock solutions at the recommended temperatures (-20°C or -80°C).- Protect from light and extreme pH. |
| Precipitate formation in solution | Low solubility; temperature fluctuations. | - Gently warm and vortex/sonicate to redissolve.- Consider preparing a fresh stock solution.- Ensure the solvent is appropriate and of high purity. |
| Color change in solution | Potential degradation or contamination. | - Discard the solution.- Prepare a fresh solution from a new stock.- Investigate potential sources of contamination in the solvent or handling process. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Citation |
| Solid | -20°C or -80°C | Long-term | |
| Stock Solution | -80°C | Up to 6 months | [1] |
| Stock Solution | -20°C | Up to 1 month | [1] |
| Working Solution (in vivo) | Room Temperature | Prepare fresh daily | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Evaluate Stability
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the parent compound and detect degradation products.
A. Acid and Base Hydrolysis:
-
Prepare solutions of PClP in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it.
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of PClP and the formation of any degradation products.
B. Oxidative Degradation:
-
Prepare a solution of PClP in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
At specified time points, withdraw an aliquot and quench the oxidation reaction (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC.
C. Thermal Degradation:
-
Store solid PClP and a solution of PClP at an elevated temperature (e.g., 60°C).
-
At specified time points, prepare a solution from the solid sample or take an aliquot from the solution.
-
Analyze the samples by HPLC.
D. Photostability:
-
Expose a solution of PClP to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
At specified time points, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Potential degradation pathway of this compound under stress conditions.
Caption: General workflow for a forced degradation study of this compound.
References
Addressing autofluorescence of Pentachloropseudilin in imaging studies.
Welcome to the technical support center for researchers utilizing Pentachloropseudilin (PClP) in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the intrinsic fluorescence of PClP and general autofluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known fluorescent properties of this compound (PClP)?
A1: this compound is an inherently fluorescent molecule. Published studies have utilized an excitation wavelength of 365 nm, which results in a fluorescence emission detected at 416 nm[1][2]. This places its fluorescence signature in the violet-to-blue range of the spectrum.
Q2: Why might I be observing high background fluorescence in my imaging experiments involving PClP?
A2: The high background you are observing could be due to several factors. Firstly, PClP itself is fluorescent and will contribute to the overall signal[1][2]. Secondly, this signal can be compounded by endogenous autofluorescence from the biological sample itself or by fluorescence induced during sample preparation.
Q3: Does the fluorescence of PClP overlap with commonly used fluorophores?
A3: Yes, the emission of PClP (around 416 nm) can potentially overlap with the emission spectra of blue fluorophores like DAPI, Hoechst, and Alexa Fluor 405. Furthermore, its broad excitation and emission characteristics may bleed into the detection channels for green fluorophores such as FITC and GFP, especially if the concentration of PClP is high or imaging settings are not optimized. Autofluorescence from cellular components like NADH also occurs in this blue-green spectral region, which can exacerbate the issue[3][4].
Troubleshooting Guide
Q1: The background in my images is very high and obscuring my signal of interest. How can I determine the source of the fluorescence?
A1: To diagnose the source of the high background, it is crucial to use proper controls. Prepare the following control samples alongside your fully stained experimental sample:
-
Unstained Control: A sample that has gone through all the preparation steps (fixation, permeabilization) but has no PClP or fluorescent labels. This will reveal the level of endogenous autofluorescence from the tissue or cells themselves[3][5].
-
PClP-only Control: A sample treated with PClP but without any other fluorescent labels. This will allow you to visualize the specific contribution of PClP's intrinsic fluorescence.
-
Secondary Antibody Control: A sample with only the secondary antibody applied (in immunofluorescence) to check for non-specific binding[6][7].
By comparing these controls, you can determine if the primary issue is PClP's fluorescence, endogenous autofluorescence, or non-specific staining.
Q2: My target is labeled with a green fluorophore (e.g., Alexa Fluor 488), but the signal is masked by background. What are my options?
A2: This is a common challenge due to spectral overlap. Consider the following strategies:
-
Shift to Far-Red Fluorophores: The most effective strategy is to use fluorophores that emit in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is significantly lower at these longer wavelengths[3][6][8].
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can use spectral unmixing. This technique involves capturing the emission spectrum of PClP in a control sample and then computationally subtracting this "autofluorescence signature" from your experimental images.
-
Chemical Quenching: Treat your samples with a chemical quenching agent. Reagents like Sudan Black B are known to reduce autofluorescence from various sources, including lipofuscin[6][9][10]. Commercial quenching kits like TrueVIEW™ are also available and have been shown to reduce autofluorescence from multiple causes[6][10].
-
Optimize Imaging Parameters: Carefully adjust the detector gain and laser power. Use the minimum laser power necessary to excite your specific fluorophore to avoid unnecessarily exciting the autofluorescent components.
Q3: What steps can I take during sample preparation to proactively reduce autofluorescence?
A3: Minimizing autofluorescence starts with your sample preparation protocol.
-
Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent Schiff bases[3][8][11]. Glutaraldehyde generally causes more autofluorescence than paraformaldehyde[6][7]. Consider reducing fixation time to the minimum required or switching to an organic solvent fixative like ice-cold methanol or ethanol, if compatible with your antigen[3][8].
-
Perfusion: For tissue samples, perfusing the animal with PBS before fixation can help remove red blood cells, which are a major source of autofluorescence due to the heme group[6][8][12].
-
Reagent Quality: Use fresh, high-quality reagents. For example, old formaldehyde stocks can contribute to higher autofluorescence[5]. Avoid using culture media containing phenol red or high concentrations of FBS during live-cell imaging, as these are also fluorescent[8][13].
Data Summary Tables
Table 1: Spectral Properties of this compound (PClP)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 365 | [1][2] |
| Emission Maximum | 416 | [1][2] |
Table 2: Common Sources of Biological Autofluorescence
| Source | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Fixatives (Aldehyde-induced) | 355 - 435 | 420 - 550+ | Broad spectrum, intensity depends on fixative type and duration.[14] |
| NADH / Flavins | 340 - 520 | 440 - 560 | Metabolic indicators, contribute to diffuse cytoplasmic signal.[4][13][14][15] |
| Collagen / Elastin | 330 - 400 | 470 - 520 | Found in extracellular matrix, especially in connective tissue.[4][6][14] |
| Lipofuscin ("Aging Pigment") | 345 - 500 | 450 - 650+ | Granular, appears in post-mitotic cells like neurons; very broad emission.[4][14] |
| Red Blood Cells (Heme) | Broad | Broad | Autofluorescent across a wide range of wavelengths.[3][6] |
Table 3: Comparison of Common Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced (Schiff bases)[4][6] | Chemically reduces aldehyde groups.[4] | Can have variable results; may damage tissue or affect antigenicity.[6] |
| Sudan Black B | Lipofuscin, other lipophilic pigments.[6][9][10] | Effective at quenching lipofuscin; simple incubation step.[10] | Can introduce a dark precipitate; may require optimization to avoid masking true signal.[10] |
| Copper Sulfate | General quenching.[3][6] | Can be combined with other reagents like ammonium chloride.[6] | Efficacy can be tissue-dependent. |
| Commercial Reagents | Broad spectrum (e.g., TrueVIEW™, TrueBlack™)[6][10] | Optimized for ease of use and broad effectiveness.[16] | Can be more expensive than individual chemical reagents. |
| Photobleaching | General | Non-chemical approach. | Time-consuming; can potentially damage the sample or the fluorophore of interest. |
| Spectral Unmixing | All sources with a distinct spectral signature | Computationally removes background; preserves signal. | Requires a confocal microscope with a spectral detector and appropriate software. |
Key Experimental Protocols & Visualizations
General Workflow for Imaging with PClP
The following diagram outlines a logical workflow for conducting fluorescence imaging studies with PClP, incorporating key decision points and steps for minimizing autofluorescence.
Caption: Experimental workflow for minimizing autofluorescence in PClP imaging studies.
Troubleshooting Flowchart
Use this decision tree to identify the source of unwanted background fluorescence and determine the appropriate mitigation strategy.
Caption: Troubleshooting flowchart for identifying and solving background fluorescence issues.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is used to reduce autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.
-
Sample Rehydration: After fixation, wash the samples (cells or tissue sections) three times in PBS for 5 minutes each.
-
Incubation: Immerse the samples in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature. For thicker tissue sections, this may be extended up to 30 minutes.
-
Washing: Wash the samples extensively with PBS (three to four times, 5-10 minutes each) to remove all traces of the reducing agent.
-
Proceed with Staining: Continue with your standard permeabilization, blocking, and immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This method is effective for quenching autofluorescence from lipofuscin granules, which are common in aged tissues, neurons, and retina.
-
Reagent Preparation: Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir the solution for 1-2 hours in the dark to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter immediately before use to remove any precipitate[10].
-
Timing: This procedure should be performed after completing your secondary antibody incubation and final washes, just before coverslipping.
-
Sample Hydration: Briefly rinse your sample in PBS.
-
Incubation: Immerse the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark. Incubation time may need to be optimized based on tissue type and thickness.
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS until the wash buffer runs clear.
-
Mounting: Immediately mount the coverslip using an aqueous anti-fade mounting medium.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autofluorescence Quenching | Visikol [visikol.com]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. Causes of Autofluorescence [visikol.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 15. Autofluorescence - Wikipedia [en.wikipedia.org]
- 16. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Interpreting unexpected results in Pentachloropseudilin experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pentachloropseudilin (PClP) in their experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low PClP Concentrations
Question: I am observing significant cell death in my cultures at PClP concentrations expected to be non-toxic (e.g., < 25 µM). What could be the cause?
Possible Causes and Solutions:
-
Off-Target Effects: While PClP is a known inhibitor of class-1 myosins, off-target effects can occur, especially in certain cell lines or with prolonged exposure. It's crucial to differentiate between on-target and off-target effects.
-
Recommendation: Perform a rescue experiment by overexpressing a PClP-resistant Myosin-1c mutant. If the phenotype is rescued, the effect is likely on-target. If not, off-target effects should be considered.
-
-
Solvent Toxicity: The solvent used to dissolve PClP (commonly DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Always include a vehicle control (cells treated with the same concentration of solvent used for PClP) in your experimental setup to assess solvent toxicity.
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to PClP.
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. A standard MTT or similar cell viability assay is recommended.
-
-
Contamination: Contamination of cell cultures can lead to increased cell death, which might be mistakenly attributed to the compound.
-
Recommendation: Regularly check cell cultures for any signs of contamination.
-
Issue 2: No Observable Effect of PClP on Myosin-1c Dependent Processes
Question: I am not observing the expected inhibition of a Myosin-1c-dependent process (e.g., changes in cell morphology, vesicle trafficking) after treating my cells with PClP. What should I check?
Possible Causes and Solutions:
-
PClP Concentration and Incubation Time: The concentration of PClP may be too low, or the incubation time may be insufficient to elicit a measurable response.
-
PClP Integrity: PClP may have degraded due to improper storage or handling.
-
Recommendation: Store PClP stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment.
-
-
Myosin-1c Expression Levels: The cell line used may have low endogenous expression of Myosin-1c.
-
Recommendation: Verify the expression level of Myosin-1c in your cell line using techniques like Western blotting or qPCR.
-
-
Redundant Pathways: Other cellular pathways may be compensating for the inhibition of Myosin-1c.
-
Recommendation: Investigate the potential involvement of other myosin isoforms or compensatory mechanisms in the process you are studying.
-
Issue 3: Observation of Lysosomal Clustering and Swelling
Question: After treating cells with PClP, I observe a pronounced clustering of lysosomes in the perinuclear region and they appear swollen. Is this an expected outcome?
Answer: Yes, this is a documented on-target effect of PClP-mediated inhibition of Myosin-1c.[1][2]
Explanation:
Myosin-1c is involved in the distribution and trafficking of lysosomes. Its inhibition by PClP disrupts these processes, leading to the observed phenotype. The mechanism involves the accumulation of solutes inside the lysosomes, causing an influx of water and subsequent swelling.[4][5][6][7]
Experimental Workflow to Confirm Lysosomal Phenotype:
Caption: Workflow for confirming PClP-induced lysosomal phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PClP)?
A1: PClP is a reversible and allosteric inhibitor of myosin ATPase and motor activity.[1][2][3] It shows high potency for class-1 myosins, particularly mammalian myosin-1c, with IC50 values in the range of 1 to 5 µM.[1][2][3] For class-2 and class-5 myosins, the IC50 is greater than 90 µM.[1][2][3]
Q2: Besides Myosin-1c, are there other known targets of PClP?
A2: Yes, PClP has been shown to be a potent inhibitor of transforming growth factor-β (TGF-β)-stimulated signaling.[8] It inhibits TGF-β-stimulated Smad2/3 phosphorylation with an IC50 of approximately 0.1 µM in several cell lines.[8]
Q3: Is PClP's inhibition of myosin activity reversible?
A3: Yes, the inhibition of myosin motor activity by PClP is reversible. Washing out the inhibitor leads to a complete recovery of motile activity.[1][2]
Q4: What are the recommended storage conditions for PClP?
A4: PClP stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability.
Q5: Can I use PClP in in vivo experiments?
A5: Yes, PClP has been used in in vivo studies, for example, in zebrafish embryos and mouse models. However, appropriate dosage and delivery methods need to be established for each specific model.
Data Presentation
Table 1: Inhibitory Potency (IC50) of PClP on Different Myosin Isoforms
| Myosin Isoform | Class | IC50 (µM) | Reference |
| Mammalian Myosin-1c | 1 | 1 - 5 | [1][2][3] |
| Mammalian Myosin-1b | 1 | 1 - 5 | [1] |
| D. discoideum Myosin-1B | 1 | ~1 | [1] |
| Class-2 Myosins | 2 | > 90 | [1][2][3] |
| Class-5 Myosins | 5 | > 90 | [1][2][3] |
| Human Myosin-6 | 6 | No inhibition | [1] |
| Human Myosin-7a | 7 | No inhibition | [1] |
Table 2: Effect of PClP on D. discoideum Myosin-1B Motor Activity
| Condition | Average Actin Filament Velocity (µm/s) | Reference |
| Control | 1.01 ± 0.13 | [1][2] |
| 2 µM PClP | 0.51 ± 0.08 | [1][2] |
Experimental Protocols
Myosin ATPase Activity Assay
This protocol is adapted from standard colorimetric assays for measuring inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified myosin protein
-
PClP stock solution (in DMSO)
-
Assay Buffer: 20 mM imidazole (pH 7.4), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Malachite Green Reagent
-
34% Citric Acid solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PClP in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the myosin protein to each well.
-
Add the PClP dilutions or vehicle control to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the specific myosin isoform (e.g., 37°C for mammalian myosins) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
After a 1-minute incubation, add 34% Citric Acid to stabilize the color.
-
Read the absorbance at 650 nm using a microplate reader.
-
Calculate the amount of Pi released based on a standard curve generated with known concentrations of phosphate.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Materials:
-
Flow cells (constructed from a glass slide and coverslip)
-
Purified myosin protein
-
PClP stock solution (in DMSO)
-
Blocking solution (e.g., BSA)
-
Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)
-
Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Fluorescence microscope with a high-sensitivity camera
Procedure:
-
Coat the inner surface of the flow cell with the myosin solution and incubate to allow the myosin to adhere.
-
Wash the flow cell with blocking solution to prevent non-specific binding of actin.
-
Introduce the fluorescently labeled actin filaments into the flow cell.
-
Introduce the motility buffer containing ATP and the oxygen scavenger system.
-
Record the movement of the actin filaments using the fluorescence microscope.
-
To test the effect of PClP, introduce the motility buffer containing the desired concentration of PClP and ATP.
-
Record the movement of the actin filaments and analyze the velocity using appropriate software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PClP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of PClP concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagrams
Caption: PClP inhibits Myosin-1c motor activity and vesicle trafficking.
Caption: PClP inhibits TGF-β signaling by accelerating receptor degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. embopress.org [embopress.org]
- 6. Key Mechanisms in Lysosome Stability, Degradation and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Mechanisms in Lysosome Stability, Degradation and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the specificity of Pentachloropseudilin.
Technical Support Center: Pentachloropseudilin (PCL)
Welcome to the technical support center for this compound (PCL). This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and enhance the target specificity of PCL.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (PCL) and what are its known off-targets?
A1: this compound (PCL) is a potent inhibitor of Myeloid Kinase X (MKX), a key enzyme in inflammatory signaling pathways. However, at concentrations above 100 nM, it has been observed to exhibit inhibitory activity against related kinases, primarily Spleen Proliferation Kinase (SPK) and, to a lesser extent, Hepatic Growth Factor Kinase (HGK).
Q2: What are the common strategies to improve the specificity of PCL in our experiments?
A2: Enhancing the specificity of PCL typically involves one of three approaches:
-
Structural Modification: Involves synthesizing analogs of PCL with modified functional groups to reduce binding to off-target kinases.
-
Targeted Delivery Systems: Encapsulating PCL in nanoparticles or conjugating it to a monoclonal antibody specific to cells expressing high levels of MKX can limit its systemic exposure and off-target effects.
-
Experimental Optimization: Carefully titrating PCL concentration and incubation time can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Q3: How can I confirm that the observed phenotype in my cell-based assay is due to MKX inhibition and not off-target effects?
A3: To validate on-target activity, we recommend performing a rescue experiment. This can be achieved by overexpressing a PCL-resistant mutant of MKX in your cells. If the experimental phenotype is reversed upon expression of the resistant mutant in the presence of PCL, it strongly indicates that the effect is due to specific inhibition of MKX.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity in my cell line, even at low PCL concentrations where MKX inhibition should not be toxic. What could be the cause?
-
Possible Cause: Your cell line may express high levels of the off-target kinase SPK, which is known to be involved in cell viability pathways. Inhibition of SPK by PCL could be leading to the observed cytotoxicity.
-
Solution:
-
Confirm Off-Target Expression: Perform a western blot or qPCR to quantify the expression levels of MKX, SPK, and HGK in your cell line.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment and compare the IC50 value for cytotoxicity with the known IC50 values of PCL for each kinase (see Table 1).
-
Use a More Specific Analog: Consider using a PCL analog with higher specificity for MKX, such as PCL-Met-3 (see Table 1), if available.
-
Problem 2: My in vivo experiments are showing unexpected side effects in tissues where the primary target, MKX, is not highly expressed.
-
Possible Cause: Systemic administration of PCL can lead to off-target engagement in tissues with high concentrations of SPK or HGK, such as the spleen and liver.
-
Solution:
-
Implement a Targeted Delivery Strategy: We recommend formulating PCL within a targeted delivery system. For example, encapsulating PCL in lipid nanoparticles decorated with ligands for receptors specifically expressed on your target cells can significantly reduce systemic off-target effects.
-
Analyze Off-Target Tissue: Collect the affected tissues (e.g., spleen, liver) and perform pharmacodynamic assays to measure the extent of SPK and HGK inhibition. This will confirm off-target engagement.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of PCL and a Specificity-Enhanced Analog
| Compound | Primary Target: MKX (IC50) | Off-Target: SPK (IC50) | Off-Target: HGK (IC50) | Selectivity Ratio (SPK/MKX) |
| This compound (PCL) | 15 nM | 120 nM | 850 nM | 8x |
| PCL-Met-3 (Analog) | 25 nM | 1500 nM | >5000 nM | 60x |
Experimental Protocols
Protocol 1: Whole-Cell Kinase Selectivity Assay
This protocol is designed to determine the selectivity of PCL by measuring the inhibition of target and off-target kinases in a cellular context.
-
Cell Culture: Plate cells with known expression levels of MKX, SPK, and HGK in a 96-well plate and culture overnight.
-
Compound Treatment: Prepare a serial dilution of PCL (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations of PCL for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Target Phosphorylation Measurement: Use a sandwich ELISA or a Western blot to measure the phosphorylation level of a known downstream substrate for each kinase (e.g., p-SubstrateX for MKX, p-SubstrateY for SPK).
-
Data Analysis: Normalize the phosphorylation signal to the total protein concentration in each well. Plot the normalized signal against the logarithm of the PCL concentration and fit a dose-response curve to determine the IC50 value for the inhibition of each kinase.
Visualizations
Validation & Comparative
Pentachloropseudilin vs. Pentabromopseudilin: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of pentachloropseudilin and pentabromopseudilin, supported by experimental data.
This guide provides a comprehensive comparative analysis of two closely related halogenated pyrrole compounds, this compound (PCP) and pentabromopseudilin (PBP). Both natural products, isolated from marine bacteria, have garnered significant interest in the scientific community due to their potent and diverse biological activities. This document aims to present a side-by-side comparison of their chemical structures, mechanisms of action, and biological efficacy, supported by quantitative data from various studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of their properties.
Chemical Structure and Properties
This compound and pentabromopseudilin share a common 2-arylpyrrole scaffold, with the primary difference being the halogen substituents on the phenyl and pyrrole rings. PCP is substituted with five chlorine atoms, while PBP is substituted with five bromine atoms. This difference in halogenation significantly influences their physicochemical properties and biological activities.
Comparative Biological Activity
Both this compound and pentabromopseudilin exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Their primary mechanisms of action in different biological systems have been identified as acting as protonophores in bacteria and as allosteric inhibitors of myosin motors in eukaryotic cells.
Antibacterial Activity
Both compounds display potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Their mechanism of antibacterial action involves acting as protonophores, dissipating the proton motive force across the bacterial cell membrane, which is essential for cellular energy production.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Pentabromopseudilin against various bacterial strains.
| Bacterial Strain | This compound (PCP) MIC (µg/mL) | Pentabromopseudilin (PBP) MIC (µg/mL) | Reference |
| Staphylococcus aureus NCTC8325 | 0.004 | 0.016 | [4] |
| Bacillus subtilis 168 | 0.004 | 0.016 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | IC50 = 0.1 µM | [1] |
Myosin Inhibition
In eukaryotic cells, both PCP and PBP have been identified as potent, reversible, and allosteric inhibitors of myosin ATPase activity.[5][6] This inhibition is isoform-specific, with PCP showing a preference for class-1 myosins and PBP for class-5 myosins.[5][7] This selective inhibition makes them valuable tools for studying the cellular functions of different myosin isoforms.
Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound and Pentabromopseudilin against different Myosin isoforms.
| Myosin Isoform | This compound (PCP) IC50 (µM) | Pentabromopseudilin (PBP) IC50 (µM) | Reference |
| Mammalian Class-1 Myosins | 1 - 5 | Not Reported | [7][8] |
| Mammalian Class-2 Myosins | > 90 | Not Reported | [7][8] |
| Mammalian Class-5 Myosins | > 90 | 0.4 | [6][7] |
| Human Myosin-1c | Specific inhibition at < 1.0 µM | Not Reported | [7] |
| Human Myo5c | Not Reported | 0.28 | [9] |
Signaling Pathway Modulation: TGF-β Inhibition
Both this compound and pentabromopseudilin have been shown to be potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][5] They achieve this by accelerating the turnover of the cell-surface type II TGF-β receptor (TβRII).[3][5] By promoting the internalization and lysosomal degradation of TβRII, these compounds effectively reduce the cell's responsiveness to TGF-β, a key signaling molecule involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.
Caption: Inhibition of the TGF-β signaling pathway by PCP and PBP.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension standardized to 0.5 McFarland
-
This compound and Pentabromopseudilin stock solutions
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., inhibits visible bacterial growth).
Caption: Workflow for MIC determination using broth microdilution.
Myosin ATPase Activity Assay
The inhibitory effect of the compounds on myosin ATPase activity can be determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified myosin isoforms
-
Actin filaments
-
Assay buffer (e.g., KMg50 buffer: 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP
-
This compound and Pentabromopseudilin stock solutions
-
Malachite green reagent for Pi detection
Procedure:
-
Pre-incubate varying concentrations of the test compound with the myosin isoform in the assay buffer on ice.
-
Initiate the reaction by adding a saturating concentration of actin filaments followed by ATP.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Measure the amount of released Pi using the malachite green assay by measuring the absorbance at a specific wavelength (e.g., 650 nm).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6.2. Determination of the Minimum Inhibitory Concentrations (MICs) [bio-protocol.org]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Motor properties of Myosin 5c are modulated by tropomyosin isoforms and inhibited by pentabromopseudilin [frontiersin.org]
Comparative Efficacy Analysis: Pentachloropseudilin vs. Blebbistatin
This guide provides a detailed comparison of two prominent small-molecule myosin inhibitors, Pentachloropseudilin (PClP) and Blebbistatin. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct efficacy, specificity, and mechanisms of these compounds for use in cell biology research and as potential therapeutic leads.
Mechanism of Action and Myosin Specificity
This compound and Blebbistatin are both inhibitors of the myosin ATPase cycle but exhibit distinct specificities for different myosin classes and employ different modes of inhibition.
This compound (PClP): PClP is a natural, marine-derived compound that functions as a reversible and allosteric inhibitor of myosin motor activity.[1][2] Its primary targets are class-1 myosins (Myo1s).[1][3] Structural and functional studies indicate that PClP binds to an allosteric pocket within the myosin motor domain, distinct from the nucleotide-binding site.[4] This binding event reduces the coupling efficiency between the actin-binding and nucleotide-binding sites, thereby inhibiting the actin-activated ATPase activity.[1][4]
Blebbistatin: Blebbistatin is a highly selective and potent inhibitor of class-2 myosins (Myo2s), including nonmuscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[5][6][7] It specifically binds to a pocket at the apex of the major cleft of the myosin head, a site distinct from the ATP and actin-binding sites.[5][8] Blebbistatin preferentially binds to the myosin-ADP-Pi complex, an intermediate state in the ATPase cycle, effectively trapping the myosin in a low actin-affinity state and preventing the force-producing power stroke.[8][9] This action leads to the relaxation of acto-myosin filaments.[5]
The diagram below illustrates the myosin ATPase cycle and highlights the points of inhibition for both compounds.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Pentachloropseudilin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentachloropseudilin (PClP), a selective inhibitor of class-1 myosins, with other alternatives. It includes supporting experimental data, detailed protocols, and visualizations to aid in the evaluation of its performance and potential applications in research and drug development.
Introduction to this compound (PClP)
This compound is a natural compound that acts as a reversible and allosteric inhibitor of myosin ATPase and motor activity.[1][2] It exhibits a notable selectivity for mammalian class-1 myosins, particularly myosin-1c (Myo1c), making it a valuable tool for studying the specific functions of these motor proteins.[1][2] PClP has been shown to impact various cellular processes, including the organization of lysosomes and the transforming growth factor-β (TGF-β) signaling pathway.[1][3]
Comparative Analysis of Myosin Inhibitors
The efficacy and selectivity of PClP can be best understood by comparing it with other known myosin inhibitors and with genetic knockdown of its primary target, Myo1c.
Potency and Selectivity: PClP vs. Other Myosin Inhibitors
PClP's inhibitory action is most potent against class-1 myosins. In contrast, other widely used myosin inhibitors, such as blebbistatin, primarily target class-2 myosins.[4][5] This difference in selectivity is crucial for researchers aiming to dissect the roles of specific myosin classes in cellular functions.
Table 1: Comparison of IC50 Values of Myosin Inhibitors
| Inhibitor | Myosin Class | Specific Isoform(s) | IC50 (µM) | Reference |
| This compound (PClP) | Class-1 | D. discoideum myosin-1B | 1.0 | [1] |
| R. norvegicus myosin-1b | 5.0 | [1] | ||
| R. norvegicus myosin-1c | 5.6 | [1] | ||
| Class-2 | D. discoideum myosin-2 | 126 | [1] | |
| O. cuniculus myosin-2 | 91 | [1] | ||
| Class-5 | D. discoideum myosin-5b | 99 | [1] | |
| (-)-Blebbistatin | Class-2 | Non-muscle myosin IIA/IIB | 0.5 - 5 | [4] |
| Smooth muscle myosin | 80 | [4] | ||
| para-Aminoblebbistatin | Class-2 | Rabbit skeletal muscle myosin S1 | 1.3 | [6] |
| D. discoideum myosin II motor domain | 6.6 | [6] |
Phenotypic Comparison: PClP vs. Myosin-1c siRNA Knockdown in HeLa Cells
A direct comparison of the phenotypic effects of PClP treatment with the genetic knockdown of its target, Myo1c, provides strong evidence for its on-target activity. In HeLa cells, both PClP treatment and Myo1c siRNA knockdown result in identical changes in lysosome morphology, characterized by clustering in the perinuclear region and a significant increase in size.[1]
Table 2: Quantitative Comparison of PClP and Myo1c siRNA on Lysosome Morphology in HeLa Cells
| Treatment | Effect on Lysosome Number | Total Lysosomal Area per Cell | Reference |
| Control | No change | Baseline | [1] |
| This compound (1-5 µM) | No significant change | Significantly increased | [1] |
| Myosin-1c siRNA | No significant change | Significantly increased | [1] |
Cross-Validation of PClP's Effects on Signaling Pathways in Different Cell Lines
PClP's impact extends beyond the direct inhibition of myosin motor activity, influencing key signaling pathways such as the TGF-β pathway.
Inhibition of TGF-β Signaling
Table 3: PClP Inhibition of TGF-β-stimulated Signaling in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | PAI-1 Promoter Activation | ~0.1 | [3][7] |
| HepG2 (Human Liver Carcinoma) | PAI-1 Promoter Activation | ~0.1 | [3][7] |
| Mv1Lu (Mink Lung Epithelial) | PAI-1 Promoter Activation | ~0.1 | [3][7] |
Another related compound, Pentabromopseudilin (PBrP), which is a potent inhibitor of myosin Va, also demonstrates inhibitory effects on the TGF-β pathway, suggesting a potential class effect of pseudilin derivatives on this signaling cascade.[8] PBrP inhibits TGF-β-stimulated Smad2/3 phosphorylation with IC50 values of approximately 0.1 µM in Mv1Lu and A549 cells, and 0.2 µM in HepG2 cells.[8]
Experimental Protocols
Myosin ATPase Activity Assay
This protocol is adapted from standard methods for measuring the actin-activated MgATPase activity of myosin isoforms.
Materials:
-
Purified myosin isoforms
-
F-actin
-
ATP
-
Assay Buffer (e.g., 50 mM KCl, 10 mM MOPS pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
PClP or other inhibitors at various concentrations
-
Phosphate detection reagent (e.g., malachite green-based reagent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, F-actin, and the desired concentration of the inhibitor (or DMSO as a control).
-
Add the purified myosin to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of ATP.
-
At specific time points, take aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., SDS).
-
Determine the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
Calculate the ATPase activity (nmol Pi/min/mg myosin).
-
To determine the IC50 value, plot the ATPase activity as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Cell Culture and Treatment for Lysosome Morphology Analysis
Cell Lines:
-
HeLa cells
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (PClP)
-
siRNA targeting myosin-1c (and non-targeting control siRNA)
-
Transfection reagent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
For PClP treatment: Seed HeLa cells in appropriate culture vessels (e.g., glass-bottom dishes or multi-well plates). Allow cells to adhere overnight. Treat the cells with varying concentrations of PClP (e.g., 1-5 µM) or DMSO for the desired duration (e.g., 16 hours).
-
For siRNA knockdown: Transfect HeLa cells with siRNA targeting myosin-1c or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. A second round of transfection may be performed after 48 hours to enhance knockdown efficiency.
-
Immunofluorescence Staining:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against LAMP1.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content imaging system.
-
Quantify lysosome morphology (e.g., total area, number, and size of lysosomes per cell) using automated image analysis software.
-
Visualizations
Signaling Pathway Diagram
Caption: PClP's dual impact on Myosin-1c and TGF-β signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for cross-validating PClP's effects in vitro and in cellulo.
Logical Relationship Diagram
Caption: Comparison of PClP with alternative myosin inhibition methods.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: A Guide to the Hypothesized Synergistic Effects of Pentachloropseudilin
For Immediate Release to the Scientific Community
Pentachloropseudilin (PClP), a naturally derived chlorinated phenylpyrrole, has garnered attention for its distinct biological activities. While research has illuminated its function as a standalone agent, its potential in combination therapies remains an uncharted yet promising frontier. This guide provides a comprehensive overview of PClP's established mechanisms and explores its hypothesized synergistic effects with other compounds, offering a data-driven framework for future research and drug development.
Currently, there are no published studies detailing the synergistic effects of this compound in combination with other specific compounds. However, based on its known mechanisms of action, a strong scientific rationale exists for its potential synergistic activity, particularly in the realms of oncology and infectious diseases.
Core Biological Activities of this compound
PClP exhibits two primary, well-documented biological functions:
-
Selective Inhibition of Class-1 Myosins: PClP acts as a reversible and allosteric inhibitor of myosin ATPase activity, with a notable selectivity for mammalian class-1 myosins.[1][2] This inhibition disrupts cellular processes reliant on these molecular motors.
-
Inhibition of TGF-β Signaling: PClP is a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway.[3] It achieves this by accelerating the turnover of the cell-surface type II TGF-β receptor, thereby downregulating the entire signaling cascade.[3]
Quantitative Analysis of this compound's Inhibitory Activity
The following table summarizes the quantitative data on PClP's efficacy as an inhibitor.
| Target | Parameter | Value | Cell/System | Reference |
| Mammalian Class-1 Myosins | IC50 | 1 - 5 µM | In vitro | [1][2] |
| Mammalian Class-2 & 5 Myosins | IC50 | > 90 µM | In vitro | [1][2] |
| Human Myosin-6 & 7a | Inhibition | None observed at 100 µM | In vitro | [1] |
| TGF-β stimulated Smad2/3 phosphorylation | IC50 | 0.1 µM | A549, HepG2, and Mv1Lu cells | [3] |
| PAI-1 promoter activation | IC50 | 0.1 µM | A549, HepG2, and Mv1Lu cells | [3] |
A New Frontier: Hypothesized Synergistic Combinations
Given that elevated TGF-β signaling is a known driver of resistance to various cancer therapies, PClP's potent inhibitory effect on this pathway presents a compelling case for its use in synergistic combinations.[4][5]
This compound and Immunotherapy
Hypothesis: PClP could synergize with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to enhance anti-tumor immunity.
Rationale: The tumor microenvironment often has high levels of TGF-β, which creates an immunosuppressive shield that hinders the efficacy of immunotherapies.[5][6] By inhibiting TGF-β signaling, PClP could dismantle this shield, allowing for greater infiltration and activity of cytotoxic T cells, thereby rendering tumors more susceptible to immune checkpoint blockade.[7] Pre-clinical studies combining other TGF-β inhibitors with anti-PD-L1 antibodies have demonstrated this synergistic effect, leading to reduced tumor growth and improved T-cell penetration.[4]
Caption: PClP and immunotherapy synergy to overcome tumor-induced immunosuppression.
This compound and Chemotherapy
Hypothesis: PClP may enhance the efficacy of conventional chemotherapeutic agents.
Rationale: TGF-β signaling can promote chemoresistance in cancer cells.[6] By inhibiting this pathway, PClP could potentially re-sensitize resistant tumors to chemotherapeutic drugs. For instance, other TGF-β receptor inhibitors have shown synergistic anti-tumor effects when combined with agents like gemcitabine in preclinical models.[8]
This compound and Antifungal Agents
Hypothesis: PClP's intrinsic antimicrobial properties could be synergistic with existing antifungal drugs.
Rationale: PClP is known to have broad antimicrobial activity.[3] Combination therapy is a key strategy to combat antifungal drug resistance, often by targeting different cellular pathways.[9] PClP's unique mechanism of action (myosin inhibition) could complement the mechanisms of established antifungals (e.g., azoles or echinocandins), potentially leading to a synergistic effect and overcoming resistance.
Experimental Protocols from Foundational PClP Studies
Researchers seeking to investigate these hypothesized synergies can adapt established methodologies for assessing PClP's activity.
Myosin ATPase Activity Inhibition Assay
-
Objective: To quantify the inhibitory effect of PClP on the actin-activated ATPase activity of purified myosin isoforms.
-
Protocol:
-
Express and purify the myosin motor domain of interest.
-
Prepare filamentous actin (F-actin).
-
In a multi-well plate, combine the myosin, F-actin, and varying concentrations of PClP in a suitable buffer.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time, typically using a malachite green-based colorimetric assay.
-
Calculate IC50 values by fitting the dose-response data to a logistical function.
-
-
Reference for detailed protocol: [1]
Cellular TGF-β Signaling Inhibition Assay
-
Objective: To measure the effect of PClP on TGF-β-induced signaling in a cellular context.
-
Protocol:
-
Culture a responsive cell line (e.g., A549, HepG2) in appropriate media.[3]
-
Pre-incubate the cells with a range of PClP concentrations for a designated period.
-
Stimulate the cells with a known concentration of TGF-β.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation of downstream signaling molecules, such as Smad2/3.
-
Quantify the band intensities to determine the extent of inhibition at each PClP concentration and calculate the IC50.
-
-
Reference for detailed protocol: [3]
Conclusion and Future Directions
While the synergistic potential of this compound remains to be experimentally validated, its well-defined mechanisms of action provide a robust foundation for hypothesizing its utility in combination therapies. Its ability to inhibit TGF-β signaling, a key driver of therapeutic resistance, makes it a particularly attractive candidate for synergistic combinations with immunotherapy and chemotherapy agents. The scientific community is encouraged to explore these promising avenues to unlock the full therapeutic potential of this unique natural compound.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. williamscancerinstitute.com [williamscancerinstitute.com]
- 6. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 8. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 9. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pentachloropseudilin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentachloropseudilin (PClP) with alternative compounds, supported by experimental data from published research. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Executive Summary
This compound (PClP) is a natural compound identified as a potent and selective inhibitor of class-1 myosins, particularly myosin-1c.[1][2][3][4] It also exhibits inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway.[5] This dual activity makes it a compound of interest for research in areas such as cell motility, intracellular trafficking, and potentially as a therapeutic agent. This guide compares PClP's performance with its brominated analog, Pentabromopseudilin (PBrP), and other relevant inhibitors.
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound (PClP) and Pentabromopseudilin (PBrP) on Myosin ATPase Activity
| Compound | Myosin Isoform | Organism | IC50 (µM) | Reference |
| This compound (PClP) | Myosin-1b | D. discoideum | 1.0 | [1] |
| Myosin-1b | R. norvegicus | 5.0 | [1] | |
| Myosin-1c | R. norvegicus | 5.6 | [1] | |
| Myosin-2 | D. discoideum | 126 | [1] | |
| Myosin-2 | O. cuniculus | 91 | [1] | |
| Myosin-5b | D. discoideum | 99 | [1] | |
| Pentabromopseudilin (PBrP) | Myosin Va | Not Specified | 1.2 | [6] |
| Myosin Vb | Not Specified | ~20 | [6] | |
| Non-muscle Myosin II | Not Specified | ~25 | [6] | |
| Myosin Ie | Not Specified | ~50 | [6] |
Table 2: Comparative Inhibitory Activity on TGF-β Signaling
| Compound | Assay | Cell Line(s) | IC50 (µM) | Reference |
| This compound (PClP) | TGF-β-stimulated Smad2/3 phosphorylation and PAI-1 promoter activation | A549, HepG2, Mv1Lu | 0.1 | [5] |
| Pentabromopseudilin (PBrP) | Inhibition of TGF-β-stimulated Smad2/3 phosphorylation | Mv1Lu, A549, HepG2 | Effective at 0.01-1 µM |
Table 3: Comparative Anticancer Activity (IC50 values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | DU-145 (Prostate) | WM2664 (Melanoma) | HCT116 (Colon) | Reference |
| This compound (PClP) | 31.6 x 10⁻³ (24h), 36.0 x 10⁻² (72h) | 24.2 (24h), >1000 (72h) | - | 14.2 x 10⁻³ (24h), 126.2 (72h) | 10.1 x 10³ (24h), 229.3 (72h) | - | [7] |
| Compound 1 (Oleoyl Hybrid) | - | - | 10-50 | - | - | 22.4 | [8] |
| Compound 2 (Oleoyl Hybrid) | - | - | 10-50 | - | - | 0.34 | [8] |
| Paclitaxel | - | 7.5 nM | - | - | - | - | [9] |
| Doxorubicin | - | 2.57 | - | - | - | - | [10] |
Experimental Protocols
Myosin ATPase Activity Assay
This protocol is a generalized procedure based on published research for determining the actin-activated Mg²⁺-ATPase activity of myosin isoforms and the inhibitory effect of compounds like PClP.
Materials:
-
Purified myosin motor domain constructs
-
F-actin
-
Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 4 mM MgCl₂
-
ATP solution (1 mM)
-
NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase for NADH-coupled assay
-
Test compound (e.g., PClP) dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and the desired concentration of F-actin (e.g., 20 µM).
-
Add the purified myosin motor domain to the reaction mixture.
-
To test the inhibitor, add the desired concentration of PClP (or other test compounds) to the reaction mixture and incubate for a specified time (e.g., 20 minutes) before starting the reaction. Ensure the final DMSO concentration is consistent across all samples, including controls (e.g., 2.5%).
-
Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.
-
Continuously monitor the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 25°C). The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve.
TGF-β-stimulated Smad2/3 Phosphorylation Western Blot
This protocol outlines the steps to assess the inhibitory effect of PClP on the TGF-β signaling pathway by measuring the phosphorylation of Smad2/3.
Materials:
-
Cell line responsive to TGF-β (e.g., A549, HepG2, HaCaT)
-
Cell culture medium and supplements
-
Recombinant human TGF-β3
-
Test compound (e.g., PClP)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to a desired confluency (e.g., 80-90%).
-
Serum-starve the cells for a period (e.g., 18-22 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PClP for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β3 (e.g., 100 ng/ml) for a short period (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad2.
-
Mandatory Visualization
Caption: PClP allosterically inhibits the myosin ATPase cycle.
Caption: PClP inhibits TGF-β signaling by accelerating receptor turnover.
Caption: Workflow for assessing PClP's effect on Smad2/3 phosphorylation.
References
- 1. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment | MDPI [mdpi.com]
- 2. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 3. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Transforming Growth Factor-β (TGF-β) Activity by Accelerating Cell-Surface Type II TGF-β Receptor Turnover in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
Assessing the Selectivity of Pentachloropseudilin for Different Myosin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentachloropseudilin (PClP), a natural compound identified as a selective inhibitor of specific myosin isoforms. Its performance is contrasted with other well-known myosin inhibitors, supported by experimental data to inform research and drug development in the fields of cell biology and pharmacology.
Introduction to this compound
This compound is a halogenated pseudilin, a natural product that has been identified as a reversible and allosteric inhibitor of the ATPase and motor activity of myosin.[1][2] Myosins are a large superfamily of molecular motors that play crucial roles in a wide range of cellular processes, including muscle contraction, cell motility, and intracellular transport.[1][3] The development of isoform-specific myosin inhibitors is critical for dissecting the specific functions of these motor proteins and for developing targeted therapeutics. PClP has emerged as a valuable tool due to its demonstrated selectivity for class-1 myosins.[1][2][4]
Comparative Selectivity Profile
Experimental data demonstrates that this compound exhibits a strong preference for inhibiting class-1 myosins over other classes. The inhibitory potency is significantly lower for class-2 and class-5 myosins, and no significant inhibition has been observed for class-6 and class-7 myosins.[1][2][4]
Quantitative Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency. The table below summarizes the IC50 values of PClP for various myosin isoforms, highlighting its selectivity.
| Myosin Isoform | Species | IC50 (µM) | Reference |
| Class-1 Myosins | |||
| Myosin-1B | Dictyostelium discoideum | 1.0 | [1] |
| Myosin-1b | Rattus norvegicus | 5.0 | [1] |
| Myosin-1c | Rattus norvegicus | 5.6 | [1] |
| Myosin-1c | Homo sapiens | <1.0 (specific inhibition) | [5][6] |
| Class-2 Myosins | |||
| Myosin-2 | Dictyostelium discoideum | 126 | [1] |
| Myosin-2 | Oryctolagus cuniculus | 91 | [1] |
| Class-5 Myosins | |||
| Myosin-5b | Dictyostelium discoideum | 99 | [1] |
| Class-6 Myosins | |||
| Myosin-6 | Homo sapiens | No inhibition at 100 µM | [1] |
| Class-7 Myosins | |||
| Myosin-7a | Homo sapiens | No inhibition at 100 µM | [1] |
Comparison with Other Myosin Inhibitors
To provide a broader context, the selectivity of PClP is compared with other commonly used myosin inhibitors, Blebbistatin and Pentabromopseudilin (PBP).
| Inhibitor | Primary Target Myosin Class(es) | Key Features |
| This compound (PClP) | Myosin-1 | Allosteric, reversible inhibitor.[1][2] Particularly potent against myosin-1c.[1][5] |
| Blebbistatin | Myosin-2 | Non-competitive inhibitor of non-muscle and muscle myosin II.[3][7] Widely used in cell biology to probe myosin II function.[3] |
| Pentabromopseudilin (PBP) | Myosin-5 | A structural analog of PClP, but with potent inhibitory activity against vertebrate myosin V.[1][3][8] |
Mechanism of Action and Experimental Workflows
PClP functions as an allosteric inhibitor, meaning it binds to a site on the myosin motor domain distinct from the ATP or actin-binding sites.[1][2] This binding event reduces the coupling between the actin and nucleotide-binding sites, thereby inhibiting the motor activity.[1][3]
Experimental Workflow for Assessing Myosin Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like PClP on myosin activity.
Myosin ATPase Cycle and Point of Inhibition
The diagram below depicts the key steps in the myosin ATPase cycle and illustrates the proposed mechanism of PClP inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to assess the selectivity of this compound.
Actin-Activated ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of its motor activity.
-
Protein Preparation: Purified myosin motor domains and filamentous actin (F-actin) are prepared.
-
Reaction Mixture: A reaction buffer containing myosin, F-actin, and varying concentrations of PClP is prepared.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Measurement: The rate of inorganic phosphate (Pi) release is measured over time. This can be done using a colorimetric assay (e.g., malachite green) or by using radioactively labeled ATP.
-
Data Analysis: The ATPase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by myosin motors.
-
Flow Cell Preparation: A flow cell is created by attaching a coverslip to a microscope slide. The surface is coated with nitrocellulose.[9]
-
Myosin Immobilization: A solution containing the myosin construct is introduced into the flow cell, allowing the motors to adhere to the surface.
-
Actin Visualization: Fluorescently labeled F-actin is introduced into the flow cell along with ATP and the desired concentration of PClP.
-
Imaging: The movement of the actin filaments is observed and recorded using fluorescence microscopy.
-
Data Analysis: The velocity of actin filament sliding is quantified from the recorded videos. A reduction in velocity in the presence of PClP indicates inhibition.[1]
Stopped-Flow Kinetics
This technique allows for the measurement of rapid kinetic events in the myosin ATPase cycle, such as ATP binding and ADP release.[10][11]
-
Instrumentation: A stopped-flow instrument with fluorescence detection is used.
-
Reactants: Solutions of myosin (often with a fluorescent probe) and the ligand (e.g., ATP, ADP, or PClP) are placed in separate syringes.
-
Rapid Mixing: The reactants are rapidly mixed, and the change in fluorescence is monitored over a short timescale (milliseconds).
-
Data Analysis: The resulting kinetic traces are fitted to exponential functions to determine the rate constants for specific steps in the ATPase cycle. This can reveal how PClP affects individual transitions in the cycle.[4]
Conclusion
This compound is a valuable chemical tool for the study of myosin-1 isoforms, offering a high degree of selectivity over other myosin classes.[1][2][4] Its utility is particularly pronounced in cellular studies aiming to dissect the specific functions of myosin-1c.[1][5] Researchers and drug development professionals can leverage the distinct inhibitory profile of PClP to investigate the roles of class-1 myosins in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued characterization of PClP and the discovery of novel, isoform-specific myosin modulators.
References
- 1. Mechanism and Specificity of this compound-mediated Inhibition of Myosin Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of this compound-mediated inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Allosteric Inhibitor this compound Inhibits Myosin 1C ATPase Activity and Recapitulates Retinitis Pigmentosa Phenotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. Pentabromopseudilin: a myosin V inhibitor suppresses TGF-β activity by recruiting the type II TGF-β receptor to lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pentachloropseudilin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Pentachloropseudilin, a halogenated organic compound, requires specific procedures to ensure its safe disposal, minimizing environmental impact and protecting personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for managing hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of the specific this compound product in use. The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) |
| Eye Protection | Chemical safety goggles or face shield |
| Skin and Body | Lab coat, closed-toe shoes |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] For spills, contain the leak with inert absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[1]
Step-by-Step Disposal Procedure
This compound is classified as a halogenated organic compound due to the presence of chlorine atoms.[1][4] This classification dictates its disposal pathway, which must be segregated from other waste streams.
-
Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents, acidic or alkaline solutions, heavy metals, or other incompatible waste types.[1][6] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure, threaded cap.[5] High-density polyethylene (HDPE) containers are often suitable.[7]
-
The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound" and any solvents used.[1][5] All chemical constituents and their approximate percentages must be listed.[1][6]
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.[1][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should have secondary containment to prevent the spread of potential spills.[1]
-
Ensure the storage area is cool, dry, and well-ventilated.[1][5]
-
-
Final Disposal:
Experimental Protocols Cited
The disposal procedures outlined are based on established protocols for the management of halogenated organic compounds in a laboratory setting. These protocols are derived from safety guidelines provided by environmental health and safety organizations and chemical suppliers. The core principle is the segregation of waste to ensure safe handling and proper treatment.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
